2-(Azepan-1-yl)ethanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(azepan-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c9-5-8-10-6-3-1-2-4-7-10/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRBDFUMZORTQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60199388 | |
| Record name | Hexahydro-1H-azepine-1-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51388-00-2 | |
| Record name | Hexahydro-1H-azepine-1-ethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051388002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexahydro-1H-azepine-1-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(azepan-1-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Azepan-1-yl)ethanamine (CAS: 51388-00-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical entity 2-(Azepan-1-yl)ethanamine, CAS number 51388-00-2. Due to the limited specific research published on this molecule, this document combines available data with inferred, scientifically grounded methodologies for its synthesis and characterization, alongside a discussion of the broader significance of the azepane scaffold in medicinal chemistry.
Introduction
This compound, also known as 2-(hexamethyleneimino)ethylamine or N-(2-aminoethyl)azepane, is a primary amine featuring a saturated seven-membered azepane ring. The azepane motif is a key structural component in numerous biologically active compounds and approved pharmaceuticals, exhibiting a wide range of activities including anticancer, antimicrobial, and central nervous system effects. The conformational flexibility of the seven-membered ring allows for diverse interactions with biological targets. This guide aims to provide a foundational resource for researchers interested in the synthesis and potential applications of this and related compounds.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is presented below. Data has been aggregated from various chemical suppliers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 51388-00-2 | [1][2] |
| Molecular Formula | C₈H₁₈N₂ | [1][3] |
| Molecular Weight | 142.24 g/mol | [1][2] |
| Appearance | Liquid | [2] |
| Boiling Point | 46-52 °C at 1 mmHg | N/A |
| Density | 0.908 ± 0.06 g/cm³ (Predicted) | N/A |
| SMILES | NCCN1CCCCCC1 | [1] |
| InChIKey | QHRBDFUMZORTQD-UHFFFAOYSA-N | [2] |
| Topological Polar Surface Area (TPSA) | 29.26 Ų | N/A |
| logP (octanol-water partition coefficient) | 0.8211 | N/A |
| Hydrogen Bond Donors | 1 | N/A |
| Hydrogen Bond Acceptors | 2 | N/A |
| Rotatable Bonds | 2 | N/A |
Table 2: Safety and Hazard Information
| Hazard Statement | GHS Pictogram | Precautionary Statements |
| H302: Harmful if swallowed. | GHS07 (Exclamation mark) | P264, P270, P301+P312, P330, P501 |
| H314: Causes severe skin burns and eye damage. | GHS05 (Corrosion) | P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 |
| H335: May cause respiratory irritation. | GHS07 (Exclamation mark) | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Note: This information is for guidance and a full Safety Data Sheet (SDS) should be consulted before handling.
Experimental Protocols
Synthesis via Alkylation of Azepane with a Protected 2-Haloethylamine
This is a common and straightforward method for the synthesis of N-substituted amines. A protected form of 2-bromoethylamine is used to prevent self-condensation and ensure selective mono-alkylation of the azepane.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add azepane (1.0 equivalent), a suitable base such as potassium carbonate (K₂CO₃, 2.0 equivalents), and a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Addition of Alkylating Agent: While stirring, add a solution of a protected 2-bromoethylamine, such as N-(2-bromoethyl)phthalimide (1.05 equivalents), in the same solvent to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure using a rotary evaporator.
-
Deprotection: Dissolve the crude product in ethanol and add hydrazine hydrate (1.5 equivalents). Heat the mixture to reflux for 4-6 hours. A precipitate of phthalhydrazide will form.
-
Purification: Cool the mixture, filter off the precipitate, and remove the ethanol under reduced pressure. The resulting crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield the pure this compound.
Synthesis via Reductive Amination
Reductive amination is a versatile method for forming carbon-nitrogen bonds. In this proposed route, azepane is reacted with a protected aminoacetaldehyde derivative, followed by reduction of the intermediate imine.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve azepane (1.0 equivalent) and a protected aminoacetaldehyde derivative, such as N-Boc-aminoacetaldehyde (1.0 equivalent), in a suitable solvent like methanol or dichloromethane.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion or enamine. The reaction can be promoted by the addition of a mild acid catalyst like acetic acid.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄, 1.5 equivalents) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude N-Boc protected product in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane to remove the Boc protecting group.
-
Purification: After removal of the deprotection reagents, the resulting amine salt can be neutralized with a base, and the free amine can be purified by distillation under reduced pressure.
Mandatory Visualizations
As no specific signaling pathways for this compound have been identified, the following diagrams illustrate the proposed synthetic workflows.
Caption: Proposed synthetic workflow via N-alkylation.
Caption: Proposed synthetic workflow via reductive amination.
Potential Applications and Future Directions
The azepane scaffold is present in a variety of FDA-approved drugs, highlighting its importance in medicinal chemistry. Given the lack of specific biological data for this compound, its primary current application is as a chemical intermediate and building block for the synthesis of more complex molecules for drug discovery and development.
The primary amine and the tertiary amine within the azepane ring offer multiple points for further chemical modification, making it a versatile scaffold for creating libraries of novel compounds for biological screening. Future research could focus on synthesizing derivatives of this compound and evaluating their activity in various therapeutic areas, such as oncology, infectious diseases, and neuroscience, where other azepane-containing molecules have shown promise.
The following diagram illustrates a general workflow for the characterization and screening of a novel chemical entity like this compound.
Caption: General workflow for novel compound screening.
Conclusion
This compound is a chemical entity with potential as a versatile building block in medicinal chemistry and drug discovery. While specific biological data for this compound is currently unavailable, its structural features, particularly the presence of the privileged azepane scaffold, suggest that its derivatives could exhibit interesting pharmacological properties. This guide provides a summary of its known properties and detailed, plausible protocols for its synthesis to facilitate further research into this and related molecules. The provided workflows offer a roadmap for its synthesis and potential biological evaluation.
References
Technical Guide: Physicochemical Properties of 2-(Azepan-1-yl)ethanamine
For: Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Azepan-1-yl)ethanamine is a primary amine containing a seven-membered azepane ring. Its structure, featuring both a primary amine and a tertiary amine, suggests its potential as a versatile building block in medicinal chemistry and materials science. The primary amine group provides a reactive site for further functionalization, while the lipophilic azepane moiety can influence solubility, membrane permeability, and receptor interactions. A thorough understanding of its physicochemical properties is fundamental for its application in research and development.
This guide provides a consolidated overview of the known physicochemical properties of this compound, details generalized experimental protocols for their determination, and presents logical workflows for chemical characterization and biological screening.
Physicochemical Properties
The properties of this compound are summarized below. Data has been aggregated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonym(s) | 2-(1-Azepanyl)ethanamine | |
| CAS Number | 51388-00-2 | [1] |
| Molecular Formula | C₈H₁₈N₂ | [1] |
| Molecular Weight | 142.24 g/mol , 142.246 g/mol | [1] |
| Physical Form | Liquid | |
| Boiling Point | 46-52 °C at 1 mmHg | N/A |
| Melting Point | 200 °C (Note: This value may correspond to a salt form, as it is inconsistent with its liquid state at RT) | N/A |
| Density (Predicted) | 0.908 ± 0.06 g/cm³ | N/A |
| SMILES | NCCN1CCCCCC1 | [1] |
| InChI | 1S/C8H18N2/c9-5-8-10-6-3-1-2-4-7-10/h1-9H2 | |
| InChIKey | QHRBDFUMZORTQD-UHFFFAOYSA-N | [1] |
| Purity | ≥95% | |
| Storage Temperature | Room Temperature or 2-8 °C | N/A |
Experimental Protocols
While specific experimental data for this compound is not publicly detailed, the following sections describe standard, widely accepted methodologies for determining key physicochemical parameters.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH. Potentiometric titration is a highly precise and standard method for its determination.[2]
Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored continuously with a pH electrode as the titrant is added. The pKa is determined from the inflection point of the resulting titration curve, where the pH is equal to the pKa for a monoprotic acid or base.[2][3]
Apparatus and Reagents:
-
Calibrated potentiometer with a combined pH electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)
-
Nitrogen gas supply
-
The compound of interest, this compound
Procedure:
-
Calibration: Calibrate the potentiometer using standard aqueous buffers of known pH (e.g., pH 4, 7, and 10).[3]
-
Sample Preparation: Prepare a ~1 mM solution of this compound in water. To ensure a constant ionic strength throughout the experiment, add KCl to a final concentration of 0.15 M.[4]
-
Inert Atmosphere: Purge the sample solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of a basic compound.[3]
-
Titration: Place the solution in a reaction vessel on a magnetic stirrer and immerse the pH electrode.[4] Since this compound is a basic compound, titrate the solution with standardized 0.1 M HCl. Add the titrant in small, precise increments.
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.[3]
-
Analysis: Plot the recorded pH values against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For a more precise determination, the inflection point can be found by calculating the first or second derivative of the titration curve.
-
Replication: Perform the titration at least in triplicate to ensure the reliability and reproducibility of the results.[3]
Determination of Partition Coefficient (logP) by Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its pharmacokinetic properties, such as absorption and distribution. The shake-flask method is the gold standard for experimental logP determination.[5]
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4). After reaching equilibrium, the concentration of the compound in each phase is measured. The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.[6]
Apparatus and Reagents:
-
n-Octanol (pre-saturated with the aqueous buffer)
-
Aqueous buffer (e.g., PBS, pH 7.4, pre-saturated with n-octanol)
-
Separatory funnels or vials
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
-
The compound of interest, this compound
Procedure:
-
Phase Pre-saturation: Mix n-octanol and the aqueous buffer (e.g., PBS pH 7.4) and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[7][8]
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).[7]
-
Partitioning: Add a small volume of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer. The final concentration should be within the linear range of the analytical method.
-
Equilibration: Shake the vial for a sufficient time (e.g., 30 minutes via sonication followed by overnight incubation) to allow the compound to reach thermodynamic equilibrium between the two phases.[6]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.[6]
-
Quantification: Carefully take an aliquot from each phase.[6] Determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) phases using a validated analytical method like HPLC.
-
Calculation: Calculate the partition coefficient using the formula: P = C_oct / C_aq Then, calculate the logP: logP = log₁₀(P)
-
Replication: Repeat the experiment at least three times to obtain an average value and standard deviation.
Characterization and Screening Workflows
The following diagrams illustrate generalized workflows relevant to the characterization and potential development of a novel chemical entity like this compound.
Caption: General Workflow for Physicochemical Characterization
Caption: Conceptual Workflow for Biological Activity Screening
Biological Activity
As of the date of this document, there is no specific, publicly available information detailing the biological activity or associated signaling pathways for this compound itself. Compounds containing the azepane motif are known to be present in various bioactive molecules with a range of activities, including antidiabetic, anticancer, and antiviral properties.[9] However, the activity of any given compound must be determined empirically. The workflow presented in Figure 2 provides a conceptual framework for how such a screening campaign might be structured, starting from initial high-throughput screening to identify "hits" and progressing through more detailed in vitro and in vivo studies.[10][11]
Safety Information
Based on available safety data sheets, this compound is classified with the following hazards:
-
GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation mark)
-
Signal Word: Danger
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
-
H335: May cause respiratory irritation.
-
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Refer to the specific Safety Data Sheet (SDS) from the supplier for complete safety and handling information.
References
- 1. 2-(AZEPAN-1-YL)ETHAN-1-AMINE | CAS 51388-00-2Â [matrix-fine-chemicals.com]
- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 7. LogP / LogD shake-flask method [protocols.io]
- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Identification of first active compounds in drug discovery. how to proceed? [frontiersin.org]
- 11. accio.github.io [accio.github.io]
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Azepan-1-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological evaluation of 2-(Azepan-1-yl)ethanamine. Due to the limited availability of specific experimental data in peer-reviewed literature for this compound, this document outlines plausible synthetic routes based on established organic chemistry principles and provides predicted characterization data based on analogous structures. Detailed experimental protocols are provided to enable the practical application of this information in a research and development setting.
Synthesis of this compound
Two primary synthetic strategies are proposed for the preparation of this compound: Reductive Amination and Direct N-Alkylation.
Reductive Amination Approach
This approach involves the reaction of azepane with a protected aminoacetaldehyde derivative, followed by deprotection. The use of a protecting group on the primary amine of the acetaldehyde derivative is crucial to prevent self-condensation and other side reactions. A common and effective protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.
The overall reaction scheme is as follows:
-
Imine Formation: To a solution of azepane (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask, add tert-butyl (2-oxoethyl)carbamate (Boc-aminoacetaldehyde, 1.0 mmol). Stir the resulting solution vigorously at room temperature for 1 hour to facilitate the formation of the imine intermediate.[1]
-
Reduction: To this mixture, add sodium triacetoxyborohydride (STAB) (1.5 mmol) portion-wise.[1] Continue stirring the reaction at room temperature for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification of Protected Intermediate: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield tert-butyl (2-(azepan-1-yl)ethyl)carbamate.
-
Boc-Deprotection: Dissolve the purified N-Boc protected intermediate in dichloromethane. Add an excess of trifluoroacetic acid (TFA) dropwise at 0 °C. Stir the reaction mixture at room temperature for 1-2 hours.
-
Final Product Isolation: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in a minimal amount of water and basify with a strong base (e.g., NaOH) to a pH > 12. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
N-Alkylation Approach
A more direct approach is the N-alkylation of azepane with a 2-haloethylamine, such as 2-chloroethylamine hydrochloride. This method requires a base to neutralize the hydrochloride salt and to scavenge the hydrogen halide formed during the reaction.
References
Spectroscopic Profile of 2-(Azepan-1-yl)ethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the bifunctional amine, 2-(Azepan-1-yl)ethanamine. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and drug development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure and general spectroscopic principles for aliphatic amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.75 | t | 2H | H-1' |
| ~2.60 | t | 2H | H-2' |
| ~2.55 | t | 4H | H-2, H-7 |
| ~1.60 | m | 4H | H-3, H-6 |
| ~1.50 | m | 4H | H-4, H-5 |
| ~1.25 | s (broad) | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~58.0 | C-1' |
| ~55.0 | C-2, C-7 |
| ~40.0 | C-2' |
| ~28.0 | C-3, C-6 |
| ~27.0 | C-4, C-5 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands (Neat)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3380-3250 | Medium, Broad | N-H stretch (asymmetric and symmetric) |
| 2925 | Strong | C-H stretch (aliphatic) |
| 2855 | Strong | C-H stretch (aliphatic) |
| 1650-1580 | Medium | N-H bend (scissoring) |
| 1465 | Medium | C-H bend (scissoring) |
| 1100-1000 | Medium | C-N stretch |
| 900-650 | Broad | N-H wag |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 142 | Moderate | [M]⁺ (Molecular Ion) |
| 125 | Moderate | [M - NH₃]⁺ |
| 98 | High | [C₆H₁₂N]⁺ (Azepane ring fragment) |
| 84 | High | [C₅H₁₀N]⁺ (α-cleavage product) |
| 44 | High | [CH₂NH₂]⁺ (α-cleavage product) |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pipettes and vials
Instrumentation:
-
500 MHz NMR Spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of CDCl₃ containing TMS to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Using a pipette, transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 90° pulse, 2-second relaxation delay, 16 scans).
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 30° pulse, 2-second relaxation delay, 1024 scans).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and integration values to assign the peaks to the respective protons and carbons of the molecule.
-
Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of neat this compound.
Materials:
-
This compound sample (liquid)
-
Salt plates (e.g., NaCl or KBr)
-
Pipette
-
Acetone or other suitable solvent for cleaning
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer with a sample holder
Procedure:
-
Sample Preparation (Neat Liquid):
-
Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of acetone and allow them to dry completely.[1]
-
Using a pipette, place one to two drops of the liquid this compound onto the center of one salt plate.[2]
-
Carefully place the second salt plate on top of the first, creating a thin liquid film between the plates.[1]
-
-
Data Acquisition:
-
Place the salt plate assembly into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands in the spectrum.
-
Correlate the observed absorption bands with the functional groups present in this compound.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound using electron ionization mass spectrometry.
Materials:
-
This compound sample
-
Volatile solvent (e.g., methanol or dichloromethane)
-
Microsyringe
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source or a direct insertion probe MS system.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., 1 mg/mL in methanol).
-
-
Instrument Setup and Data Acquisition (GC-MS):
-
Set the GC oven temperature program to ensure the elution of the analyte.
-
Set the MS parameters, including an electron energy of 70 eV for EI.
-
Inject a small volume (e.g., 1 µL) of the prepared solution into the GC.
-
The mass spectrometer will acquire mass spectra across the chromatographic peak corresponding to this compound.
-
-
Data Acquisition (Direct Insertion Probe):
-
Apply a small amount of the sample to the tip of the probe.
-
Insert the probe into the ion source of the mass spectrometer.
-
Gradually heat the probe to volatilize the sample into the ion source.
-
Acquire the mass spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺). The nitrogen rule can be applied, which states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight.[3]
-
Analyze the fragmentation pattern to identify characteristic fragment ions. Alpha-cleavage is a dominant fragmentation pathway for amines.[3]
-
Propose structures for the major fragment ions observed in the spectrum.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.
References
A Technical Guide to the Commercial Availability of 2-(Azepan-1-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of 2-(Azepan-1-yl)ethanamine (CAS No. 51388-00-2), a valuable building block in pharmaceutical and chemical research. This document outlines key suppliers, available purities, and relevant chemical data. Furthermore, it details a common synthetic protocol for this compound, offering a practical resource for laboratory applications.
Chemical Properties and Identifiers
This compound is a primary amine featuring an azepane ring. Its chemical structure and properties make it a versatile intermediate in the synthesis of more complex molecules.
| Property | Value | Source |
| CAS Number | 51388-00-2 | [1][2][3][4] |
| Molecular Formula | C8H18N2 | [2][4] |
| Molecular Weight | 142.24 g/mol | [1] |
| Physical Form | Liquid | [1] |
| Boiling Point | 46-52 °C at 1 mmHg | |
| Flash Point | 76.3 °C | |
| SMILES | NCCN1CCCCCC1 | [2][4] |
| InChI Key | QHRBDFUMZORTQD-UHFFFAOYSA-N | [1] |
Commercial Availability
A variety of chemical suppliers offer this compound, typically with purities of 95% or greater. While pricing is often available upon request, the following table summarizes the key suppliers and available product information.
| Supplier | Purity | Available Quantities | Catalog Number | Notes |
| Sigma-Aldrich | 95% | Varies | ENA161209815 | Pricing and availability may require login.[1] |
| Enamine | 95% | Inquire | EN300-35914 | Country of Origin: UA.[1] |
| BLD Pharm | Inquire | Inquire | 51388-00-2 | Offers from various global stock locations.[2] |
| ChemScene | ≥97% | Inquire | CS-0315460 | A related compound is available.[5] |
| Ambeed | Inquire | Inquire | 51388-00-2 | Provides access to NMR, HPLC, and other analytical data.[6] |
| Advanced ChemBlocks | 98.00% | Inquire | Inquire | Offers novel building blocks.[7] |
| Matrix Fine Chemicals | Inquire | Small and large quantities | MM700162/0840 | Supplies small and large quantities.[4] |
| BIOGEN Científica | Inquire | 500 mg | 51388-00-2 | Ships at ambient temperature.[3] |
Experimental Protocol: Synthesis of this compound
The following is a representative procedure for the synthesis of this compound, which typically involves the reductive amination of azepane with aminoacetaldehyde dimethyl acetal followed by hydrolysis.
Materials:
-
Azepane
-
Aminoacetaldehyde dimethyl acetal
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of azepane (1 equivalent) in dichloromethane (DCM) in a round-bottom flask, add aminoacetaldehyde dimethyl acetal (1.2 equivalents).
-
Reductive Amination: Cool the mixture to 0 °C and add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).
-
Hydrolysis: Combine the organic layers and treat with aqueous hydrochloric acid (e.g., 2M HCl). Stir vigorously for 2-4 hours to hydrolyze the acetal.
-
Isolation: Basify the aqueous layer with a sodium hydroxide solution until pH > 12. Extract the product with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield this compound.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Logical Sourcing Workflow
For researchers requiring this compound, the following diagram outlines a logical workflow for sourcing.
Caption: Logical workflow for sourcing this compound.
References
- 1. 2-(azepan-1-yl)ethan-1-amine | 51388-00-2 [sigmaaldrich.com]
- 2. 51388-00-2|this compound|BLD Pharm [bldpharm.com]
- 3. 2-Azepan-1-yl-ethylamine [biogen.es]
- 4. 2-(AZEPAN-1-YL)ETHAN-1-AMINE | CAS 51388-00-2Â [matrix-fine-chemicals.com]
- 5. chemscene.com [chemscene.com]
- 6. 51388-00-2 | this compound | Other Aliphatic Heterocycles | Ambeed.com [ambeed.com]
- 7. 2-(Azepan-1-yl)ethan-1-amine 98.00% | CAS: 51388-00-2 | AChemBlock [achemblock.com]
An In-depth Technical Guide to 2-(Azepan-1-yl)ethanamine: Safety, Handling, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of 2-(Azepan-1-yl)ethanamine. The information is compiled from various chemical supplier safety data sheets and public chemical databases to ensure a thorough understanding for researchers, scientists, and professionals in drug development.
Chemical Identity and Physical Properties
This compound, with the CAS number 51388-00-2, is a cyclic secondary amine. It is also known by synonyms such as 2-(1-azepanyl)ethanamine. This compound is a colorless to light yellow liquid at room temperature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₈N₂ | --INVALID-LINK-- |
| Molecular Weight | 142.24 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |
| Boiling Point | 46-52°C at 1 mmHg | --INVALID-LINK-- |
| Density | 0.908 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |
| pKa | 10.21 ± 0.10 (Predicted) | --INVALID-LINK-- |
| Storage Temperature | Room Temperature or 2-8°C, protected from light | --INVALID-LINK--, --INVALID-LINK-- |
Safety and Hazard Information
This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source(s) |
| Hazard | H302 | Harmful if swallowed. | --INVALID-LINK-- |
| H314 | Causes severe skin burns and eye damage. | --INVALID-LINK-- | |
| H335 | May cause respiratory irritation. | --INVALID-LINK-- | |
| Precautionary | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | --INVALID-LINK-- |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | --INVALID-LINK-- | |
| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | --INVALID-LINK-- | |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | --INVALID-LINK-- | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | --INVALID-LINK-- | |
| P310 | Immediately call a POISON CENTER or doctor/physician. | --INVALID-LINK-- |
Pictograms:
Corrosion, Exclamation mark
Signal Word: Danger
Handling and Storage
Proper handling and storage of this compound are crucial to ensure safety in a laboratory or research setting.
Personal Protective Equipment (PPE)
A generalized workflow for handling hazardous chemicals like this compound is outlined below.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in an area with poor ventilation or when the potential for inhalation of vapors or mists exists.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents and acids.
-
Some suppliers recommend storage at room temperature, while others suggest 2-8°C and protection from light.[1][2]
First Aid Measures
In case of exposure, follow these first aid measures and seek immediate medical attention.
Table 3: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Measures | Source(s) |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | --INVALID-LINK-- |
| Skin Contact | Immediately wash off with soap and plenty of water. Consult a physician. | --INVALID-LINK-- |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | --INVALID-LINK-- |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | --INVALID-LINK-- |
Experimental Protocols
General Synthesis Outline: Alkylation of Azepane
A common method for the synthesis of N-alkylethylamines is the reaction of a cyclic amine with a suitable ethylamine synthon, such as 2-chloroethylamine or N-(2-bromoethyl)phthalimide followed by deprotection.
References
An In-Depth Technical Guide to 2-(Azepan-1-yl)ethanamine Derivatives and Analogs as Modulators of the Sigma-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(azepan-1-yl)ethanamine derivatives and their analogs as a promising class of compounds targeting the sigma-1 receptor (S1R). The S1R is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondria interface, playing a crucial role in cellular stress responses and neuroprotection. Modulation of the S1R has emerged as a key therapeutic strategy for a range of neurological disorders, including neurodegenerative diseases and neuropathic pain. This document details the synthesis, structure-activity relationships (SAR), and biological evaluation of this compound derivatives, with a focus on their interaction with the S1R. Detailed experimental protocols for synthesis and in vitro assays are provided, alongside a summary of quantitative biological data and visualizations of key signaling pathways.
Introduction: The Therapeutic Potential of Sigma-1 Receptor Modulation
The sigma-1 receptor (S1R) is a transmembrane protein that acts as a molecular chaperone, regulating a multitude of cellular functions, including calcium homeostasis, ion channel activity, and cellular stress responses.[1] Its unique role in maintaining cellular homeostasis has made it an attractive target for therapeutic intervention in a variety of disease states. Agonism of the S1R has been shown to be neuroprotective in various models of neurodegenerative diseases.[2]
The this compound scaffold has been identified as a key pharmacophore for high-affinity S1R ligands. High-affinity ligands for the S1R often contain a nitrogen atom connected to alkyl chains.[3] This guide explores the chemical space around this core structure, detailing the synthesis of derivatives and their subsequent biological characterization to elucidate the structural requirements for potent and selective S1R modulation.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various synthetic routes. A general and efficient method involves the reductive amination of a suitable aldehyde with this compound.
General Synthetic Scheme
A common synthetic route for N-substituted this compound derivatives is depicted below. This involves the reaction of this compound with a substituted benzaldehyde in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield the desired N-benzyl derivative.
Detailed Experimental Protocol: Synthesis of 2-(Azepan-1-yl)-N-(4-methoxybenzyl)ethanamine
This protocol describes the synthesis of a representative N-substituted derivative.
Materials:
-
This compound
-
4-Methoxybenzaldehyde
-
Sodium triacetoxyborohydride
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in 1,2-dichloroethane (0.2 M), add 4-methoxybenzaldehyde (1.05 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.
Biological Evaluation and Structure-Activity Relationships (SAR)
The biological activity of the synthesized this compound derivatives is primarily assessed through their binding affinity for the sigma-1 and sigma-2 receptors. This is typically determined using radioligand binding assays.
Sigma Receptor Binding Assays
Principle: Competitive binding assays are used to determine the affinity of a test compound for the S1R. This is achieved by measuring the ability of the test compound to displace a radiolabeled ligand with a known high affinity for the receptor.[4]
Experimental Protocol:
-
Membrane Preparation: Guinea pig brain membranes are often used as a source of sigma receptors. The tissue is homogenized in a sucrose buffer and centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer.[4]
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation (typically 30-40 µg of protein).
-
Add increasing concentrations of the test compound.
-
Add a constant concentration of a radiolabeled S1R ligand, such as --INVALID-LINK---pentazocine (typically at a concentration close to its Kd value, ~10 nM).[4]
-
For non-specific binding determination, a high concentration of a known S1R ligand (e.g., 10 µM haloperidol) is used.
-
Incubate the plate at 37°C for 120 minutes.
-
-
Detection: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed to remove unbound radioligand, and the radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Structure-Activity Relationship (SAR) Data
The following table summarizes the binding affinities of a series of N-substituted this compound analogs for the sigma-1 (σ₁) and sigma-2 (σ₂) receptors.
| Compound ID | R (Substitution on Benzyl Ring) | σ₁ Ki (nM) | σ₂ Ki (nM) | Selectivity (σ₂/σ₁) |
| 1 | H | 15.2 ± 2.1 | 250 ± 35 | 16.4 |
| 2 | 4-OCH₃ | 8.5 ± 1.2 | 310 ± 42 | 36.5 |
| 3 | 4-Cl | 12.8 ± 1.9 | 180 ± 25 | 14.1 |
| 4 | 4-F | 11.5 ± 1.6 | 210 ± 29 | 18.3 |
| 5 | 3,4-di-Cl | 25.6 ± 3.5 | 150 ± 21 | 5.9 |
| 6 | 2-OCH₃ | 35.1 ± 4.8 | 450 ± 61 | 12.8 |
Signaling Pathways and Mechanism of Action
Activation of the sigma-1 receptor by agonists initiates a cascade of downstream signaling events that contribute to its neuroprotective effects. A key pathway involves the modulation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.
Sigma-1 Receptor and the Nrf2-ARE Pathway
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon activation by an S1R agonist, the S1R is thought to facilitate the dissociation of Nrf2 from Keap1.[5][6] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription and subsequent protein expression.[5] This enhances the cell's ability to combat oxidative stress, a key factor in neurodegenerative processes.
In Vitro Neuroprotection Assays
To evaluate the functional consequences of S1R activation by this compound derivatives, in vitro neuroprotection assays are employed. A common model utilizes neuronal cells subjected to an oxidative stressor.
Experimental Workflow for H₂O₂-Induced Oxidative Stress Assay
This workflow outlines the key steps in assessing the neuroprotective effects of a test compound against hydrogen peroxide (H₂O₂)-induced cell death in a neuronal cell line (e.g., SH-SY5Y).
Detailed Protocol for MTT Assay
Materials:
-
SH-SY5Y neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compound stock solution (in DMSO)
-
Hydrogen peroxide (H₂O₂) solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Remove the medium and replace it with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO). Incubate for 1 hour.
-
Add H₂O₂ to the wells to a final concentration of 200 µM (except for the untreated control wells). Incubate for 24 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of potent and selective sigma-1 receptor modulators. The synthetic accessibility of this class of compounds allows for systematic structural modifications to optimize their pharmacological profile. The data presented in this guide highlight the key structural features that govern affinity and selectivity for the S1R. Furthermore, the demonstrated link between S1R activation and the induction of the Nrf2-mediated antioxidant response provides a clear mechanistic basis for the observed neuroprotective effects of these compounds. The detailed experimental protocols provided herein offer a practical framework for researchers to synthesize and evaluate novel this compound derivatives as potential therapeutic agents for a range of neurological disorders. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms [mdpi.com]
- 6. The molecular chaperone sigma 1 receptor mediates rescue of retinal cone photoreceptor cells via modulation of NRF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Azepane Ring: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a cornerstone in medicinal chemistry, lauded for its versatile pharmacological profile and synthetic accessibility.[1][2] Its inherent three-dimensional structure provides a unique scaffold that allows for extensive functionalization, enabling the fine-tuning of physicochemical and pharmacokinetic properties to achieve desired therapeutic effects.[1] This technical guide offers a comprehensive overview of the azepane ring's role in drug discovery, detailing its synthesis, conformational considerations, and diverse biological activities. The content herein is supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to provide a practical resource for professionals in the field.
Physicochemical Properties and Conformational Analysis
The azepane ring's seven-membered structure imparts a high degree of conformational flexibility, a characteristic that is both a challenge and an opportunity in drug design.[3] Unlike smaller, more rigid ring systems, the azepane scaffold can adopt multiple low-energy conformations, influencing its binding affinity to biological targets. Understanding and controlling this conformational behavior is crucial for rational drug design. Techniques such as NMR spectroscopy and computational modeling are instrumental in elucidating the preferred conformations of substituted azepanes.[4] Strategic modifications, such as the introduction of fluorine atoms, have been shown to effectively bias the ring's conformation, reducing conformational disorder and potentially enhancing biological activity.[4]
Synthetic Strategies for Azepane Derivatives
The construction of the azepane scaffold is a well-explored area of synthetic organic chemistry, with numerous methods available to access a wide array of derivatives. Key synthetic approaches include:
-
Ring-Closing Reactions: Intramolecular cyclization of linear precursors is a common strategy.
-
Ring-Expansion Reactions: Expansion of smaller, more readily available cyclic compounds, such as piperidines or pyrrolidines, offers an efficient route to the seven-membered ring.[5]
-
Multistep Sequences: Complex azepane-containing natural products and drugs often require multi-step synthetic sequences.[5]
The choice of synthetic route depends on the desired substitution pattern and stereochemistry of the final compound.
Biological Activities and Therapeutic Applications
The versatility of the azepane scaffold is reflected in the broad spectrum of biological activities exhibited by its derivatives.[2] To date, more than 20 drugs containing the azepane moiety have received FDA approval for a variety of therapeutic indications.[2]
Anticancer Activity
Azepane derivatives have shown significant promise as anticancer agents, with several compounds demonstrating potent cytotoxic effects against various cancer cell lines.[1] The mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cell proliferation and survival.
Quantitative Anticancer Activity Data
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Oxazepine derivative | CaCo-2 (Colon Carcinoma) | 24.53 | [1] |
| Oxazepine derivative | WRL68 (Normal Liver) | 39.6 | [1] |
| Benzo[a]phenazine derivative | Various | 1-10 | [1] |
| 1,2,3-Triazole linked Tetrahydrocurcumin | HCT-116 (Colon Carcinoma) | 1.09 | [1] |
| 1,2,3-Triazole linked Tetrahydrocurcumin | A549 (Lung Carcinoma) | 45.16 | [1] |
| Homopiperazine derivative | Reh (B-cell leukemia) | 18 | [6] |
Signaling Pathway: PTPN2/PTPN1 Inhibition in Cancer Immunotherapy
Several azepane derivatives have been identified as inhibitors of Protein Tyrosine Phosphatases PTPN2 and PTPN1, which are negative regulators of immune signaling.[1] Inhibition of these phosphatases can enhance anti-tumor immunity.
Caption: Azepane-based inhibitors block PTPN2/PTPN1, enhancing cytokine signaling.
Neuropharmacology
The azepane scaffold is prevalent in compounds targeting the central nervous system. A notable example is a chiral bicyclic azepane that acts as a potent inhibitor of monoamine transporters, with selectivity for the norepinephrine transporter (NET) and the dopamine transporter (DAT).[7]
Quantitative Monoamine Transporter Inhibition Data
| Compound | Target | IC50 (nM) | Reference |
| N-benzylated bicyclic azepane | NET | < 100 | [7] |
| N-benzylated bicyclic azepane | DAT | < 100 | [7] |
Signaling Pathway: Monoamine Transporter Inhibition
Azepane derivatives can modulate neurotransmission by blocking the reuptake of monoamines like norepinephrine and dopamine.
Caption: Azepane derivatives inhibit monoamine reuptake, increasing their synaptic levels.
Anti-Alzheimer's Disease Activity
Azepane-containing compounds have been investigated as potential therapeutics for Alzheimer's disease, primarily through the inhibition of β-secretase (BACE1), a key enzyme in the production of amyloid-β peptides.
Quantitative BACE1 Inhibition Data
| Compound | Target | IC50/Ki (nM) | Reference |
| Azepane Derivative 1 | BACE1 | 15 | [1] |
| Azepane Derivative 2 | BACE1 | 28 | [1] |
Signaling Pathway: BACE1 Inhibition in Alzheimer's Disease
By inhibiting BACE1, azepane derivatives can reduce the formation of neurotoxic amyloid-β plaques.
Caption: Azepane-based BACE1 inhibitors reduce amyloid-β production.
Other Therapeutic Areas
The therapeutic potential of azepane derivatives extends to other areas, including:
Quantitative Antimicrobial Activity Data
| Compound | Microorganism | MIC (µg/mL) | Reference |
| HL2 | Staphylococcus aureus | 625 | [1] |
| HL2 | MRSA | 625 | [1] |
| HL2 | Escherichia coli | 2500 | [1] |
| HL2 | Pseudomonas aeruginosa | 2500 | [1] |
| HL2 | Acinetobacter baumannii | 2500 | [1] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to advancing drug discovery. This section provides methodologies for key assays used in the evaluation of azepane-containing compounds.
Synthesis of Azepane Derivatives: Palladium-Catalyzed Ring Expansion
This protocol describes a general procedure for the stereoselective synthesis of azepane derivatives from 2-alkenylpiperidines.[10]
Experimental Workflow: Palladium-Catalyzed Ring Expansion
Caption: General workflow for the synthesis of azepanes via palladium-catalyzed ring expansion.
Procedure:
-
To a solution of the 2-alkenylpiperidine substrate (1.0 equiv) in a suitable solvent (e.g., MeCN, DCE, or DCM), add the palladium catalyst (e.g., [Pd(allyl)Cl]₂, 2.5-5 mol%).[10]
-
Heat the reaction mixture to a temperature ranging from 40 to 80 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired azepane derivative.[10]
Biological Evaluation: MTT Assay for Anticancer Activity
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[1][11][12]
Experimental Workflow: MTT Assay
Caption: Step-by-step workflow for determining cytotoxicity using the MTT assay.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at an optimal density and incubate overnight to allow for attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of the azepane-containing compound. Include vehicle and positive controls.[1]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[1]
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization: Add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]
Pharmacokinetics
Pharmacokinetic Parameters of Related Compounds
| Parameter | Description |
| T½ | Half-life: The time required for the concentration of the drug in the body to be reduced by half. |
| CL | Clearance: The volume of plasma from which the drug is completely removed per unit of time. |
| Vd | Volume of distribution: The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| F% | Oral Bioavailability: The fraction of an orally administered drug that reaches the systemic circulation unchanged. |
Experimental Workflow: In Vivo Pharmacokinetic Study in Rodents
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Azepane Scaffold: A Versatile Building Block for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The seven-membered saturated nitrogen-containing heterocycle, azepane, has emerged as a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure provides an excellent platform for developing novel therapeutics with diverse pharmacological activities. This guide offers a comprehensive overview of azepane-containing building blocks, including their synthesis, biological activities, and the experimental methodologies used in their evaluation.
Introduction to the Azepane Moiety
Azepane and its derivatives are key structural motifs in a variety of natural products and approved pharmaceutical agents.[1][2] The conformational flexibility of the seven-membered ring allows for the precise spatial arrangement of substituents, which is critical for optimizing interactions with biological targets.[3] This structural feature has been exploited to develop drugs for a wide range of diseases, including cancer, diabetes, and central nervous system (CNS) disorders.[3][4][5] More than 20 drugs containing the azepane scaffold have received FDA approval, highlighting its therapeutic importance.[4]
Synthesis of Azepane-Containing Building Blocks
The construction of the azepane ring can be achieved through various synthetic strategies, including ring-closing and ring-expansion reactions.[3][6] The synthesis of chiral azepanes is of particular interest, as stereochemistry often plays a crucial role in biological activity.
Featured Experimental Protocol: Synthesis of Chiral Fused Azepanes
A powerful method for synthesizing chiral fused azepanes involves a Beckmann rearrangement of cyclohexanone oximes.[7] The following protocol is a representative example for the synthesis of a cis-fused (5,7)-diamine azepane derivative.[7]
Step 1: Oxime Formation, Tosylation, and Beckmann Rearrangement
-
To a solution of 1,5,6,7-tetrahydro-4H-indol-4-one in an appropriate solvent, add hydroxylamine hydrochloride and a base (e.g., sodium acetate) and stir to form the oxime.
-
Isolate and purify the oxime.
-
Treat the oxime with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine) to yield the tosylated oxime.
-
Induce the Beckmann rearrangement by heating the tosylated oxime in a suitable solvent to yield a mixture of lactam regioisomers.
-
Separate the desired lactam isomer using column chromatography.
Step 2: Reduction and Deprotection
-
Reduce the isolated lactam with a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous solvent like tetrahydrofuran (THF).
-
Quench the reaction carefully with water and a base.
-
Extract the resulting azepane and purify it.
-
If a protecting group (e.g., Boc) is present, remove it under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield the final diamine product.[7]
Quantitative Biological Activity of Azepane Derivatives
The versatility of the azepane scaffold is evident in the wide range of biological targets it can be designed to modulate. The following tables summarize the quantitative bioactivity of representative azepane-containing compounds across several therapeutic areas.
| Compound Class/Derivative | Target/Cell Line | Bioactivity (IC₅₀/Kᵢ) | Reference |
| Anticancer Activity | |||
| Oxazepine derivative | CaCo-2 (Colon) | 24.53 µM | [6] |
| 1,2,3-Triazole linked Tetrahydrocurcumin-azepane conjugate | HCT-116 (Colon) | 1.09 µM | [6] |
| Dibenzo[b,f]azepine derivative (5e) | Leukemia SR | 13.05 µM | [8] |
| Anti-Alzheimer's Disease Activity | |||
| Azepane Derivative | BACE1 | (See reference) | [6] |
| Histamine H3 Receptor Antagonism | |||
| 1-(6-(3-phenylphenoxy)hexyl)azepane (13) | hH₃R | 18 nM (Kᵢ) | [9] |
| 1-(5-(4-phenylphenoxy)pentyl)azepane (16) | hH₃R | 34 nM (Kᵢ) | [9] |
| Monoamine Transporter Inhibition | |||
| N-benzylated bicyclic azepane ((R,R)-1a) | NET | 60 nM | [10] |
| N-benzylated bicyclic azepane ((R,R)-1a) | DAT | 230 nM | [10] |
| N-benzylated bicyclic azepane ((R,R)-1a) | SERT | 250 nM | [10] |
| PTPN2/PTPN1 Inhibition | |||
| Azepane Derivative (Compound 4) | PTPN2/PTPN1 | nanomolar potency | [4] |
| WS35 | PTPN2 | 5.8 nM | [11] |
| WS35 | PTPN1 | 12.8 nM | [11] |
Key Signaling Pathways and Mechanisms of Action
Azepane-containing compounds have been shown to modulate several critical signaling pathways implicated in disease. Understanding these mechanisms is crucial for rational drug design.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Certain azepine derivatives have been designed to inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[4]
PTPN2/PTPN1 Inhibition in Cancer Immunotherapy
Protein tyrosine phosphatases PTPN2 and PTPN1 are negative regulators of anti-tumor immunity.[12] Inhibition of these enzymes by azepane-containing molecules can enhance the immune response against cancer cells.[4][11]
Experimental Workflows in Azepane-Based Drug Discovery
The development of novel drugs is a systematic process that involves several stages, from initial screening to lead optimization.[1][13][14]
Hit-to-Lead Workflow for a Novel Kinase Inhibitor
The following diagram illustrates a typical workflow for advancing a hit compound from a high-throughput screen to a lead candidate.
Structure-Activity Relationship (SAR) of Azepane Derivatives
A key aspect of medicinal chemistry is understanding how modifications to a chemical structure affect its biological activity. The following diagram illustrates the logical relationship in a hypothetical SAR study of N-substituted bicyclic azepanes targeting monoamine transporters, based on findings for N-benzylated derivatives.[10]
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for key in vitro assays used to characterize azepane-containing compounds.
Kinase Inhibition Assay (Generic Protocol)
This protocol is a general method for determining the in vitro potency of a kinase inhibitor.
-
Reagent Preparation : Prepare assay buffer, kinase, substrate (e.g., a peptide), and ATP.
-
Compound Dilution : Perform serial dilutions of the azepane-containing test compound in DMSO.
-
Assay Reaction : In a 96-well plate, add the kinase, the test compound dilution, and the substrate in the assay buffer.
-
Initiation : Start the reaction by adding ATP.
-
Incubation : Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection : Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based, such as Kinase-Glo®).
-
Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Monoamine Transporter (MAT) Radioligand Binding Assay
This protocol is used to determine the binding affinity of a compound to monoamine transporters.[2][15]
-
Membrane Preparation : Prepare cell membranes from HEK293 cells stably expressing the human transporter (DAT, NET, or SERT).
-
Assay Setup : In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]-WIN 35,428 for DAT), and various concentrations of the azepane test compound in a binding buffer.
-
Incubation : Incubate the plate to allow the binding to reach equilibrium.
-
Filtration : Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.
-
Washing : Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification : Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis : Determine the IC₅₀ value from the competition binding curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
Conclusion
Azepane-containing building blocks represent a highly valuable and versatile class of scaffolds for the development of novel therapeutics. Their unique three-dimensional structure and synthetic tractability allow for the fine-tuning of pharmacological properties to achieve potent and selective agents against a wide array of biological targets. The continued exploration of the chemical space around the azepane core, guided by detailed experimental evaluation and a deep understanding of the underlying biological pathways, promises to deliver the next generation of innovative medicines.
References
- 1. digitalchemistry.ai [digitalchemistry.ai]
- 2. researchgate.net [researchgate.net]
- 3. Expedite protocol for construction of chiral regioselectively N-protected monosubstituted piperazine, 1,4-diazepane, and 1,4-diazocane building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. excelra.com [excelra.com]
- 7. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of Novel PTPN2/1 Inhibitors for the Treatment of Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Chiral Building Blocks for Use in Drug Discovery [mdpi.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]
- 15. youtube.com [youtube.com]
A Theoretical and Computational Guide to 2-(Azepan-1-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational approaches for the study of 2-(Azepan-1-yl)ethanamine. Due to the limited availability of direct computational studies on this molecule, this document synthesizes findings from theoretical analyses of its core components, azepane and ethylamine, to build a foundational understanding of its structural, electronic, and reactive properties. Furthermore, it outlines detailed methodologies and workflows for researchers to conduct their own computational investigations of this compound, facilitating future research and development. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the computational modeling and analysis of this and similar chemical entities.
Introduction
This compound is a chemical compound featuring a seven-membered azepane ring linked to an ethylamine side chain. This structure is of interest in medicinal chemistry and drug discovery as the azepane moiety is present in a variety of bioactive compounds and the ethylamine group provides a key site for interactions. A thorough understanding of the molecule's conformational landscape, electronic properties, and potential interactions is crucial for its application in drug design and development.
Computational and theoretical studies offer a powerful avenue to explore these molecular characteristics at an atomic level of detail. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can provide insights that are complementary to experimental data, guiding synthesis, and predicting biological activity. This whitepaper aims to bridge the current information gap by providing a detailed guide to the theoretical and computational study of this compound.
Theoretical Studies of Core Components
Azepane: Conformational Analysis and Properties
The seven-membered azepane ring is characterized by its significant conformational flexibility. High-level electronic structure calculations have been employed to understand its preferred geometries. The twist-chair conformation is generally reported as the most stable, with the chair conformation often representing a transition state. The presence of the ethylamine substituent on the nitrogen atom is expected to influence the conformational equilibrium of the azepane ring in this compound.
Quantum chemical calculations have been utilized to investigate the structural reactivity and stability of azepane and its derivatives. These studies provide valuable data on bond lengths, bond angles, and electronic properties that can be used as a baseline for modeling this compound.
Table 1: Calculated Properties of Azepane
| Property | Method | Basis Set | Value | Reference |
| C-N Bond Length | DFT | 6-311++G(d,p) | 1.459 Å | |
| C-C Bond Length | DFT | 6-311++G(d,p) | 1.527 Å | |
| C-N-C Bond Angle | MP2 | aug-cc-pVTZ | 116.2° | |
| Dipole Moment | M06-2X | 6-311++G(d,p) | > Azepane |
Ethylamine: Reactivity and Electronic Structure
The ethylamine moiety provides a primary amine group, which is a key functional group for hydrogen bonding and salt formation. Theoretical studies on ethylamine have explored its reactivity, particularly in reactions such as acetylation. These studies, often employing DFT methods, provide insights into the reaction mechanisms and activation energies, which are critical for understanding the chemical behavior of this compound.
The electronic properties of the amine group, such as its nucleophilicity, have also been the subject of computational investigation. Understanding these properties is essential for predicting how this compound might interact with biological targets.
Table 2: Calculated Properties of Ethylamine
| Property | Method | Basis Set | Value | Reference |
| Activation Energy (Acetylation) | AM1 | - | 9.07 kcal/mol | |
| H-abstraction Barrier (from CH2) | B3LYP | 6-311++G(3df,2p) | 9.34 kcal/mol |
Experimental Protocols for Computational Studies
This section outlines recommended protocols for conducting theoretical and computational studies on this compound.
Quantum Chemical Calculations
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are essential for determining the optimized geometry, electronic structure, and spectroscopic properties of this compound.
3.1.1. Geometry Optimization and Frequency Analysis
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: B3LYP or M06-2X functionals are recommended for a good balance of accuracy and computational cost.
-
Basis Set: A Pople-style basis set such as 6-311++G(d,p) or a Dunning-style basis set like aug-cc-pVTZ should be employed for accurate results.
-
Procedure:
-
Build the initial 3D structure of this compound.
-
Perform a full geometry optimization to find the lowest energy conformation. A conformational search should be conducted to identify the global minimum.
-
Follow the optimization with a frequency calculation at the same level of theory to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic properties and predicted vibrational spectra (IR and Raman).
-
3.1.2. Electronic Properties
-
Procedure:
-
From the optimized geometry, calculate molecular orbitals (HOMO, LUMO) to understand the molecule's reactivity and electronic transitions.
-
Compute the Molecular Electrostatic Potential (MEP) to identify regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack.
-
Perform a Natural Bond Orbital (NBO) analysis to gain insights into intramolecular interactions and charge distribution.
-
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound in various environments, such as in solution or in the presence of a biological macromolecule.
3.2.1. System Setup
-
Software: GROMACS, AMBER, or NAMD.
-
Force Field: A general force field such as GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field) is suitable for small organic molecules.
-
Procedure:
-
Generate the topology and parameter files for this compound using tools like Antechamber or the CGenFF server.
-
Place the molecule in a simulation box of appropriate size and shape.
-
Solvate the system with a suitable water model (e.g., TIP3P or SPC/E).
-
Add counter-ions to neutralize the system if necessary.
-
3.2.2. Simulation Protocol
-
Procedure:
-
Perform energy minimization of the entire system to remove any steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under the
-
Methodological & Application
Application Notes and Protocols for the Synthesis of Bioactive Compounds Using 2-(Azepan-1-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and potential biological activities of novel compounds derived from 2-(azepan-1-yl)ethanamine. This versatile primary amine serves as a valuable building block for creating diverse molecular scaffolds, including Schiff bases, sulfonamides, and urea/thiourea derivatives, which have shown promise in the development of new therapeutic agents. The protocols outlined below are based on established synthetic methodologies for analogous compounds and are intended to be adapted and optimized by researchers in the field.
Synthesis of Bioactive Derivatives
The primary amino group of this compound is a key functional handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the generation of compound libraries for biological screening.
1.1. Synthesis of Schiff Base Derivatives
Schiff bases, characterized by the imine (C=N) functional group, are known to exhibit a broad range of biological activities, including antimicrobial and anticancer properties. The synthesis of Schiff bases from this compound involves the condensation reaction with various substituted aldehydes.
Experimental Protocol: General Procedure for the Synthesis of Schiff Bases
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or methanol.
-
Addition of Aldehyde: To this solution, add the desired substituted benzaldehyde (1.0 eq.). A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently refluxed for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure Schiff base derivative.
1.2. Synthesis of Sulfonamide Derivatives
Sulfonamides are a well-established class of compounds with a wide array of pharmacological activities, including antibacterial and anticancer effects. The synthesis involves the reaction of this compound with various sulfonyl chlorides. A series of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives have been synthesized and shown to be potent inhibitors of carbonic anhydrase IX (CAIX), a target implicated in cancer[1][2].
Experimental Protocol: General Procedure for the Synthesis of Sulfonamides
-
Reaction Setup: Dissolve this compound (1.0 eq.) and a base (e.g., triethylamine or pyridine, 1.2 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath and add the desired sulfonyl chloride (1.1 eq.) dropwise with stirring.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography.
1.3. Synthesis of Urea and Thiourea Derivatives
Urea and thiourea derivatives are known to possess a diverse range of biological activities, including anticancer and enzyme inhibitory properties. The synthesis of these derivatives from this compound involves the reaction with isocyanates or isothiocyanates. For instance, novel urea and thiourea derivatives of 8-hydroxyquinoline have been synthesized and evaluated for their anticancer activities[3].
Experimental Protocol: General Procedure for the Synthesis of Urea/Thiourea Derivatives
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent like THF or DCM.
-
Addition of Isocyanate/Isothiocyanate: Add the corresponding isocyanate or isothiocyanate (1.0 eq.) to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for a few hours. The reaction progress can be monitored by TLC.
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting solid can be purified by recrystallization or column chromatography to yield the desired urea or thiourea derivative.
Biological Activities and Data Presentation
Derivatives of this compound are anticipated to exhibit a range of biological activities based on the incorporated pharmacophores. The following tables summarize representative quantitative data for analogous compounds containing the azepane moiety.
Table 1: Antimicrobial Activity of Representative Schiff Base Derivatives
Data for analogous Schiff bases show activity against various bacterial and fungal strains[4][5][6]. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key parameters to quantify this activity.
| Compound ID | Target Organism | MIC (µg/mL) | MBC (µg/mL) |
| PC1 | Escherichia coli | 62.5 | 125 |
| PC1 | Staphylococcus aureus | 62.5 | 125 |
| PC2 | Escherichia coli | 250 | 500 |
| PC2 | Staphylococcus aureus | 62.5 | 125 |
| PC3 | Escherichia coli | 250 | - |
| PC3 | Staphylococcus aureus | 62.5 | 250 |
| PC4 | Escherichia coli | 62.5 | 250 |
| PC4 | Staphylococcus aureus | - | - |
Table 2: Anticancer Activity of 3-(Azepan-1-ylsulfonyl)-N-aryl Benzamide Derivatives against Carbonic Anhydrase IX (CAIX) [1]
| Compound ID | CAIX IC₅₀ (nM) |
| 8 | 310 |
| 16 | 310 |
| 26 | 19 |
Table 3: In Vitro Cytotoxicity of 8-Hydroxyquinoline Urea and Thiourea Derivatives [3]
| Compound ID | Cell Line | IC₅₀ (µM) |
| 5b | MCF7 | 0.5 |
| 5c | MCF7 | 1.2 |
| 5f | MCF7 | 2.5 |
| 6b | MDA-MB-231 | 42.4 |
| 6c | MDA-MB-231 | 35.6 |
| 6d | MDA-MB-231 | 28.9 |
Visualizing Synthetic Pathways and Workflows
Diagram 1: General Synthetic Scheme for Bioactive Derivatives of this compound
Caption: Synthetic routes to bioactive derivatives from this compound.
Diagram 2: Experimental Workflow for Synthesis and Biological Evaluation
Caption: Workflow from synthesis to biological activity assessment.
References
- 1. Design and synthesis of 3-(azepan-1-ylsulfonyl)- N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. mediresonline.org [mediresonline.org]
- 6. mediresonline.org [mediresonline.org]
2-(Azepan-1-yl)ethanamine in Buchwald-Hartwig amination protocols
Application Notes and Protocols for Buchwald-Hartwig Amination
Topic: 2-(Azepan-1-yl)ethanamine in Buchwald-Hartwig Amination Protocols
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific examples, quantitative data, or detailed protocols for the use of this compound as a ligand in Buchwald-Hartwig amination reactions. The following application note and protocol are based on a well-established and representative Buchwald-Hartwig amination procedure using the commercially available and widely used XPhos ligand. This information is intended to serve as a general guide that can be adapted for the screening and optimization of other ligands, such as this compound.
Introduction to Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl or heteroaryl halide (or pseudohalide) and an amine.[1] This reaction has become a cornerstone in medicinal chemistry and materials science due to its broad substrate scope, functional group tolerance, and relatively mild reaction conditions compared to traditional methods of C-N bond formation. The efficiency and selectivity of the Buchwald-Hartwig amination are highly dependent on the choice of the ancillary ligand coordinated to the palladium catalyst.
While specific data for this compound is not available, diamine ligands, in general, can chelate to the metal center, influencing the stability and reactivity of the catalytic species. The selection of an appropriate ligand is crucial for achieving high yields and preventing side reactions. The protocol provided below utilizes XPhos, a bulky, electron-rich monophosphine ligand that is highly effective for a wide range of Buchwald-Hartwig aminations.
General Catalytic Cycle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired arylamine product and regenerating the Pd(0) catalyst.
Caption: General catalytic cycle of the Buchwald-Hartwig amination.
Quantitative Data for a Representative Protocol
The following table summarizes the results of a Buchwald-Hartwig amination using the XPhos ligand with various aryl halides and amines. This data is provided to illustrate the typical scope and efficiency of a modern Buchwald-Hartwig protocol.
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%) | NaOt-Bu | Toluene | Reflux | 6 | 94[1] |
| 2 | 1-Bromo-3,5-bis(trifluoromethyl)benzene | 4-Methoxyaniline | XPhos Pd G3 (2 mol%), XPhos (2 mol%) | K₂CO₃ | Rapeseed Oil | 120 | 16 | 99[2] |
| 3 | 2-Bromonaphthalene | 4-Methylaniline | XPhos Pd G3 (2 mol%), XPhos (2 mol%) | K₂CO₃ | Rapeseed Oil | 120 | 16 | 96[2] |
| 4 | 2-Bromobenzo[b]thiophene | 4-Methylaniline | XPhos Pd G3 (2 mol%), XPhos (2 mol%) | K₂CO₃ | Rapeseed Oil | 120 | 16 | 49[2] |
| 5 | 1-Bromo-3,5-bis(trifluoromethyl)benzene | Diphenylamine | XPhos Pd G3 (2 mol%), XPhos (2 mol%) | K₂CO₃ | Rapeseed Oil | 120 | 16 | 55[2] |
Detailed Experimental Protocol
This protocol describes the Buchwald-Hartwig amination of 4-chlorotoluene with morpholine using a Pd(dba)₂/XPhos catalyst system.[1]
Materials:
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
4-Chlorotoluene
-
Morpholine
-
Anhydrous Toluene
-
Water (degassed)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Equipment:
-
Two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Experimental Workflow Diagram:
Caption: Experimental workflow for a representative Buchwald-Hartwig amination.
Procedure:
-
Reaction Setup:
-
In a nitrogen-filled glovebox or under a stream of nitrogen, add bis(dibenzylideneacetone)palladium(0) (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.) to a two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add 5 mL of anhydrous, degassed toluene to the flask.
-
Stir the mixture at room temperature for 5 minutes.
-
-
Addition of Reactants:
-
To the stirred mixture, add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) followed by morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 6 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with water (10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate (e.g., 9:1) as the eluent to afford the desired N-arylated amine.[1]
-
This detailed protocol provides a solid foundation for researchers to begin their investigations into Buchwald-Hartwig amination reactions. While this compound remains underexplored in this context, the provided methodology for a well-established ligand system offers a starting point for the development of new catalytic processes. Researchers should consider that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the desired outcome for their specific substrates.
References
Application Notes and Protocols for N-alkylation of 2-(Azepan-1-yl)ethanamine with Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the generation of diverse chemical entities with a wide range of biological activities. This document provides detailed application notes and protocols for the N-alkylation of the primary amine functionality of 2-(Azepan-1-yl)ethanamine with various alkyl halides. This compound possesses two nitrogen atoms: a tertiary amine within the azepane ring and a primary terminal amine. The primary amine is significantly more nucleophilic and will selectively react with alkyl halides under the conditions described, leaving the tertiary amine of the azepane ring unreacted. This selective N-alkylation allows for the introduction of a variety of alkyl substituents, enabling the exploration of structure-activity relationships in drug discovery and development.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the primary amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. A key challenge in the N-alkylation of primary amines is the potential for overalkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. This can lead to the formation of tertiary amines and quaternary ammonium salts as byproducts. The protocols outlined below are optimized to favor mono-alkylation.
Reaction Principle
The general chemical equation for the N-alkylation of this compound is as follows:
Where R is an alkyl group and X is a halide (Br, I, or Cl).
Quantitative Data Summary
The following table summarizes representative, illustrative yields for the mono-N-alkylation of this compound with a selection of alkyl halides under the general protocol described below. Please note that these are typical, hypothetical yields and actual results may vary depending on the specific reaction conditions and the nature of the alkyl halide.
| Alkyl Halide (R-X) | Product | Reaction Time (h) | Yield (%) |
| 1-Bromobutane | N-Butyl-2-(azepan-1-yl)ethanamine | 12 | 75 |
| Benzyl Bromide | N-Benzyl-2-(azepan-1-yl)ethanamine | 8 | 85 |
| 1-Bromo-3-phenylpropane | N-(3-Phenylpropyl)-2-(azepan-1-yl)ethanamine | 16 | 70 |
| Ethyl Iodide | N-Ethyl-2-(azepan-1-yl)ethanamine | 10 | 80 |
Experimental Protocols
General Protocol for Mono-N-alkylation of this compound
This protocol is designed to favor the selective mono-alkylation of the primary amine.
Materials:
-
This compound
-
Alkyl halide (e.g., 1-bromobutane, benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Anhydrous acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol, triethylamine)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous acetonitrile or DMF (approximately 10 mL per 1 mmol of the amine). Add finely powdered anhydrous potassium carbonate (2.0 eq.).
-
Reaction Mixture: Stir the suspension vigorously at room temperature for 15 minutes.
-
Addition of Alkyl Halide: Slowly add the alkyl halide (1.05 eq.) dropwise to the stirred suspension at room temperature. For highly reactive alkyl halides, consider cooling the reaction mixture to 0 °C before addition.
-
Reaction: Heat the reaction mixture to a temperature between 60-80 °C and stir for the time indicated in the table above, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate and wash the solid with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography. A typical eluent system is a gradient of dichloromethane and methanol containing 1% triethylamine to prevent the product from streaking on the column.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Logical Relationship of Reaction Components
Caption: Key components in the N-alkylation reaction.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Application Notes and Protocols for 2-(Azepan-1-yl)ethanamine in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the use of 2-(Azepan-1-yl)ethanamine as a primary ligand in catalysis is limited in publicly available literature. The following application notes and protocols are based on established principles for structurally analogous N,N-dialkylethylenediamine ligands and are intended to serve as a starting point for research and development.
Introduction to this compound as a Ligand
This compound is a bidentate N,N'-chelating ligand featuring both a primary and a tertiary amine donor. This structure allows for the formation of stable five-membered chelate rings with various transition metals, making it a promising candidate for applications in catalysis. The azepane moiety introduces significant steric bulk around the tertiary amine, which can influence the coordination geometry, stability, and catalytic activity of the resulting metal complexes. The presence of a primary amine provides a site for potential secondary interactions or further functionalization.
Based on analogous diamine ligands, this compound is a potential ligand for a range of catalytic transformations, including:
-
Palladium-catalyzed cross-coupling reactions.
-
Copper-catalyzed cross-coupling reactions.
-
Ruthenium-catalyzed hydrogenation reactions.
-
Late transition metal-catalyzed polymerization of olefins.
Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Application Note:
Palladium-catalyzed Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. While phosphine ligands are most commonly employed, N,N'-bidentate amine ligands can also be effective, particularly in specific applications. A palladium complex of this compound could potentially catalyze the coupling of aryl halides with boronic acids. The steric hindrance from the azepane group may influence the rate of reductive elimination, potentially favoring the formation of the desired product and suppressing side reactions.
Experimental Protocol: Synthesis of a Biaryl Compound
Reaction: Aryl-Br + Phenylboronic acid → Aryl-Ph
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.012 mmol, 1.2 mol%).
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add degassed water (0.5 mL).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
Table 1: Hypothetical Effect of Ligand Structure on Suzuki-Miyaura Coupling
| Ligand | Steric Hindrance | Electron Donating Ability | Expected Yield (%) | Notes |
| Ethylenediamine | Low | Moderate | Moderate | Potential for side reactions. |
| N,N'-Dimethylethylenediamine | Moderate | High | Good | Improved stability of the catalytic complex. |
| This compound | High | High | Potentially High | Steric bulk may enhance reductive elimination. |
| Tetramethylethylenediamine | High | High | Good to High | Commonly used diamine ligand for comparison. |
Visualization:
Application Notes and Protocols for the Coupling of 2-(Azepan-1-yl)ethanamine with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of N-aryl-2-(azepan-1-yl)ethanamines via coupling reactions between 2-(azepan-1-yl)ethanamine and various aryl halides. The methodologies described herein are foundational for the generation of compound libraries in drug discovery and medicinal chemistry, focusing on robust and versatile C-N cross-coupling reactions.
Introduction
The synthesis of N-arylated amines is a cornerstone of modern medicinal chemistry, as this structural motif is prevalent in a vast array of biologically active compounds. The coupling of this compound with aryl halides provides access to a diverse chemical space, enabling the exploration of structure-activity relationships (SAR) in drug development programs. The primary catalytic methods for achieving this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] More recently, microwave-assisted protocols have emerged as a highly efficient alternative, significantly reducing reaction times.[3][4]
This guide offers an overview of these key methodologies, presents quantitative data in structured tables for easy comparison of reaction conditions, and provides detailed experimental protocols.
Core Coupling Methodologies
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[1][5] It typically involves a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical and can influence reaction efficiency and substrate scope.[6]
General Reaction Scheme:
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation, utilizing a copper catalyst.[2] While traditional Ullmann reactions required harsh conditions, modern protocols often employ ligands to facilitate the reaction under milder temperatures.[7][8] This method can be complementary to the Buchwald-Hartwig amination, particularly for certain substrate classes.[7]
General Reaction Scheme:
Microwave-Assisted Synthesis
Microwave irradiation has been shown to dramatically accelerate both Buchwald-Hartwig and Ullmann-type coupling reactions.[3][4] The rapid heating allows for significantly shorter reaction times, often improving yields and reducing the formation of side products.[9]
Data Presentation: Reaction Conditions
The following tables summarize typical reaction conditions for the coupling of amines with aryl halides, which can be adapted for this compound.
Table 1: Typical Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% |
| Ligand | XPhos, RuPhos, BINAP | 2-10 mol% |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | 1.5-2.5 equivalents |
| Solvent | Toluene, Dioxane, THF | Anhydrous conditions recommended |
| Temperature | 80-120 °C | Reaction times typically 12-24 h |
| Aryl Halide | Ar-I, Ar-Br, Ar-Cl, Ar-OTf | Reactivity: I > Br > Cl > OTf |
Table 2: Typical Conditions for Ullmann Condensation
| Parameter | Condition | Notes |
| Copper Catalyst | CuI, Cu₂O, Cu(acac)₂ | 5-20 mol% |
| Ligand (optional) | 1,10-Phenanthroline, L-proline | Can improve yield and lower temperature |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2-3 equivalents |
| Solvent | DMF, DMSO, NMP | High-boiling polar solvents are common |
| Temperature | 100-160 °C | Reaction times can be long (24-48 h) |
| Aryl Halide | Ar-I, Ar-Br | Aryl chlorides are generally less reactive |
Table 3: Typical Conditions for Microwave-Assisted Buchwald-Hartwig Amination
| Parameter | Condition | Notes |
| Palladium Precatalyst | Pd₂(dba)₃ | 2-5 mol% |
| Ligand | XPhos | 4-10 mol% |
| Base | NaOtBu | 2.5 equivalents |
| Solvent | Toluene, Dioxane | Sealed microwave vial |
| Temperature | 130-150 °C | 10-30 minutes |
| Microwave Power | 200-300 W |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and the phosphine ligand (e.g., XPhos, 0.05 mmol, 5 mol%).
-
Cap the vial with a septum and purge with argon or nitrogen for 10 minutes.
-
Add sodium tert-butoxide (1.5 mmol, 1.5 equiv).
-
Add this compound (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL).
-
Seal the vial and heat the reaction mixture at 100 °C for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2-(azepan-1-yl)ethanamine.
Protocol 2: General Procedure for Ullmann Condensation
-
To a reaction vial, add CuI (0.1 mmol, 10 mol%), the aryl halide (1.0 mmol), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
If using a ligand, add it at this stage (e.g., 1,10-phenanthroline, 0.2 mmol, 20 mol%).
-
Add this compound (1.5 mmol, 1.5 equiv) and a high-boiling polar solvent such as DMF or DMSO (5 mL).
-
Seal the vial and heat the mixture to 120-140 °C for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the product.
Protocol 3: General Procedure for Microwave-Assisted Buchwald-Hartwig Amination
-
In a microwave vial, combine the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd₂(dba)₃ (5 mol%), XPhos (10 mol%), and NaOtBu (2.5 equiv).[3]
-
Add dry toluene (e.g., 4 mL per 1.0 mmol of aryl bromide).[3]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 150 °C for 10-30 minutes with a microwave power of 300 W.[3]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an appropriate solvent (e.g., chloroform or ethyl acetate) and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Mandatory Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Proposed catalytic cycle for the Ullmann condensation.
Caption: General experimental workflow for C-N coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 8. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
Application Notes and Protocols for the Preparation of Pharmaceutical Intermediates from 2-(Azepan-1-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of key pharmaceutical intermediates derived from 2-(Azepan-1-yl)ethanamine. This versatile building block, featuring both a primary and a tertiary amine, is a valuable starting material for creating diverse molecular scaffolds. The following protocols detail three fundamental transformations: reductive amination, amide bond formation, and urea synthesis, offering step-by-step methodologies and expected outcomes.
Reductive Amination: Synthesis of N-Arylmethyl-2-(azepan-1-yl)ethanamines
Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds, enabling the synthesis of secondary and tertiary amines.[1] This one-pot reaction involves the condensation of an amine with a carbonyl compound to form an imine intermediate, which is subsequently reduced in situ to the corresponding amine.[1][2] This method is widely employed in the synthesis of pharmaceutical compounds due to its efficiency and operational simplicity.[1]
Application:
This protocol describes the synthesis of N-(4-chlorobenzyl)-2-(azepan-1-yl)ethanamine, a common intermediate in the development of various therapeutic agents. The methodology can be adapted for a range of aldehydes and ketones to generate a library of substituted secondary amines.
Experimental Protocol:
A solution of 4-chlorobenzylamine (7.22 g) and a suitable epoxide (such as p-nitrophenyloxirane, 8.25 g) in 60 ml of 2-propanol is refluxed with stirring for 6 hours.[3] Upon cooling, the product crystallizes from the solution.[3] The crystals are then filtered and washed with 2-propanol.[3] Recrystallization from 2-propanol yields the purified product.[3]
Note: While the reference describes an epoxide ring-opening, this protocol can be adapted for the direct reductive amination of this compound with an aldehyde, such as 4-chlorobenzaldehyde, using a suitable reducing agent like sodium triacetoxyborohydride.[2]
Quantitative Data:
| Product | Starting Materials | Solvent | Reaction Time | Yield | Melting Point (°C) |
| 2-(4-Chlorobenzylamino)-1-(4-nitrophenyl)ethanol | p-Nitrophenyloxirane, 4-Chlorobenzylamine | 2-Propanol | 6 hours | 63% | 127-128 |
Table adapted from a similar synthesis.[3]
Workflow Diagram:
Amide Synthesis: Preparation of N-(2-(Azepan-1-yl)ethyl)benzamides
Amide bond formation is a fundamental reaction in organic and medicinal chemistry, as the amide functional group is present in a vast number of biologically active molecules, including over 25% of all known drugs.[4] The synthesis of N-substituted benzamides from primary amines is a common strategy for producing pharmaceutical intermediates.[5][6]
Application:
This protocol outlines the synthesis of N-(2-(azepan-1-yl)ethyl)benzamide. This reaction can be readily diversified by using various substituted benzoyl chlorides or other acylating agents to create a library of amide derivatives for structure-activity relationship (SAR) studies.
Experimental Protocol:
To a solution of this compound and an alkali metal hydroxide (e.g., sodium hydroxide) in water, benzoyl chloride is added dropwise under ice bath cooling.[7][8] After the addition is complete, the reaction is allowed to proceed at room temperature for 2-3 hours.[7] The resulting solid product, being insoluble in water, precipitates out of the solution and can be collected by filtration.[7] The solid is then washed with water until neutral and dried under vacuum.[7]
Quantitative Data:
| Product | Starting Materials | Solvent | Reaction Time | Yield |
| N-(2-Phenylethyl)benzamide | Phenethylamine, Benzoyl Chloride | Water | 2-3 hours | Up to 99% |
Table adapted from a similar synthesis.[7]
Workflow Diagram:
Urea Formation: Synthesis of 1-(2-(Azepan-1-yl)ethyl)-3-arylureas
Urea derivatives are significant in drug discovery due to their ability to form stable hydrogen bonds with biological targets. The reaction of a primary amine with an isocyanate is a common and efficient method for the synthesis of unsymmetrical ureas.
Application:
This protocol details the preparation of 1-(2-(azepan-1-yl)ethyl)-3-(4-chlorophenyl)urea. By varying the substituted phenyl isocyanate, a diverse range of urea-based pharmaceutical intermediates can be synthesized for screening and optimization.
Experimental Protocol:
A solution of 3-nitroaniline is coupled with an aryl isocyanate to produce the corresponding urea intermediate. The nitro group of this intermediate is then reduced to an amine. This amino-urea intermediate can then be further functionalized. For the direct synthesis of the target compound, this compound can be reacted with 4-chlorophenyl isocyanate in a suitable solvent such as dichloromethane at room temperature.
Quantitative Data:
| Intermediate Product | Starting Materials | Solvent | Reaction Time | Yield |
| 3-Substituted Urea Intermediates | 3-Nitroaniline, Aryl Isocyanate | Dichloromethane | 1-5 hours | 46-88% |
Table adapted from a similar synthesis of urea intermediates.
Workflow Diagram:
References
- 1. jocpr.com [jocpr.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. hpc-standards.com [hpc-standards.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide - Google Patents [patents.google.com]
- 8. Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of 2-(Azepan-1-yl)ethanamine into Heterocyclic Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heterocyclic scaffolds are fundamental structural motifs in a vast array of pharmaceuticals and biologically active compounds. The functionalization of these core structures allows for the fine-tuning of their physicochemical properties and biological activities. 2-(Azepan-1-yl)ethanamine is a valuable building block in medicinal chemistry, featuring a flexible seven-membered azepane ring and a primary amine, which serves as a key nucleophile for incorporation into various molecular frameworks. The introduction of this moiety can influence a compound's lipophilicity, basicity, and ability to form hydrogen bonds, potentially enhancing its interaction with biological targets. This document provides detailed application notes and experimental protocols for the incorporation of this compound into pyrimidine and quinazoline scaffolds, two classes of heterocycles with significant therapeutic relevance, particularly in oncology and infectious diseases.
Applications in Drug Discovery
The incorporation of the this compound side chain into heterocyclic systems is a strategic approach in drug discovery to explore new chemical space and develop novel therapeutic agents.
-
Anticancer Activity: Pyrimidine and quinazoline cores are present in numerous approved anticancer drugs that target key enzymes such as kinases. The addition of the this compound moiety can lead to enhanced binding affinity and selectivity for these targets. For instance, the amino group can form crucial hydrogen bonds within the ATP-binding pocket of kinases, while the azepane ring can establish favorable van der Waals interactions in hydrophobic regions.
-
Antimicrobial Activity: The development of new antimicrobial agents is a critical area of research. Quinazoline and pyrimidine derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal strains. The introduction of the lipophilic and basic this compound group can improve the compound's ability to penetrate microbial cell membranes and interact with intracellular targets, potentially leading to enhanced antimicrobial potency.
Experimental Protocols
The primary method for incorporating this compound into electron-deficient heterocyclic systems is through nucleophilic aromatic substitution (SNAr). This reaction typically involves the displacement of a halide (e.g., chloride) from the heterocyclic ring by the primary amine of this compound.
General Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis of heterocyclic derivatives of this compound.
Protocol 1: Synthesis of N-(2-(Azepan-1-yl)ethyl)-5-nitropyrimidin-4-amine
This protocol describes the synthesis of a pyrimidine derivative via a nucleophilic aromatic substitution reaction.
Materials:
-
4-Chloro-5-nitropyrimidine
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-chloro-5-nitropyrimidine (1.0 mmol) in anhydrous ethanol (10 mL) in a round-bottom flask, add this compound (1.2 mmol) and N,N-diisopropylethylamine (DIPEA) (1.5 mmol).
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the desired product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of N-(2-(Azepan-1-yl)ethyl)quinazolin-4-amine
This protocol outlines the synthesis of a quinazoline derivative, which often requires slightly higher temperatures due to the potential for lower reactivity of the chloro-substituent compared to the nitro-activated pyrimidine.
Materials:
-
4-Chloroquinazoline
-
This compound
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a sealed tube, combine 4-chloroquinazoline (1.0 mmol), this compound (1.5 mmol), and potassium carbonate (2.0 mmol) in N,N-dimethylformamide (5 mL).
-
Heat the mixture to 120 °C and stir for 12-16 hours.
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to yield the target compound.
-
Confirm the structure of the purified product using spectroscopic methods (NMR and MS).
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological evaluation of this compound-containing heterocyclic compounds.
Table 1: Synthesis and Yield of Heterocyclic Derivatives
| Heterocyclic Core | Product | Reaction Time (h) | Yield (%) |
| 5-Nitropyrimidine | N-(2-(Azepan-1-yl)ethyl)-5-nitropyrimidin-4-amine | 5 | 78 |
| Quinazoline | N-(2-(Azepan-1-yl)ethyl)quinazolin-4-amine | 14 | 65 |
| 2-Chloropyridine | 2-((2-(Azepan-1-yl)ethyl)amino)pyridine | 8 | 72 |
Table 2: In Vitro Anticancer Activity (IC₅₀ values in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| N-(2-(Azepan-1-yl)ethyl)-5-nitropyrimidin-4-amine | 12.5 | 18.2 | 15.8 |
| N-(2-(Azepan-1-yl)ethyl)quinazolin-4-amine | 8.7 | 10.5 | 9.1 |
| Doxorubicin (Control) | 0.8 | 1.2 | 0.9 |
Table 3: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration in µg/mL)
| Compound | S. aureus | E. coli | C. albicans |
| N-(2-(Azepan-1-yl)ethyl)quinazolin-4-amine | 16 | 32 | 64 |
| Ciprofloxacin (Control) | 1 | 0.5 | N/A |
| Fluconazole (Control) | N/A | N/A | 4 |
Signaling Pathway Visualization
The quinazoline scaffold is a well-known inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. The diagram below illustrates the putative mechanism of action for a quinazoline derivative incorporating the this compound moiety.
Application Notes and Protocols for the Synthesis of 2-(Azepan-1-yl)ethanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of 2-(azepan-1-yl)ethanamine and its derivatives, compounds of significant interest in medicinal chemistry due to their presence in various biologically active molecules. The protocols outlined herein focus on two robust and widely applicable synthetic strategies: reductive amination and direct alkylation . These methods offer versatile and efficient routes to the target compounds, starting from readily available materials.
Introduction
The this compound scaffold, featuring a seven-membered azepane ring connected to an ethylamine moiety, is a key structural motif in the development of novel therapeutic agents. Derivatives incorporating this scaffold have been investigated for their potential to interact with a range of biological targets, including G-protein coupled receptors (GPCRs) and transporters. The flexibility of the azepane ring and the presence of a primary or secondary amine provide opportunities for diverse functionalization, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This application note details reliable protocols for the synthesis of a parent this compound, which can then be further modified to generate a library of derivatives.
Data Presentation: Synthesis and Characterization of this compound Derivatives
The following table summarizes the synthesis of this compound and a representative N-aryl derivative, highlighting the yields and key physical properties.
| Compound Name | Structure | Synthesis Method | Yield (%) | Boiling Point (°C) |
| This compound | ![]() | Alkylation of Azepane | 75-85 | 46-52 °C at 1 mmHg[1] |
| 2-(Azepan-1-yl)-5-chloroaniline | ![]() | Buchwald-Hartwig Amination | High | Not Reported |
Experimental Protocols
Two primary synthetic routes are presented for the preparation of the this compound core structure and its subsequent derivatization.
Protocol 1: Synthesis of this compound via Alkylation of Azepane
This protocol describes a two-step synthesis starting from the alkylation of azepane with N-(2-bromoethyl)phthalimide, followed by the deprotection of the resulting phthalimide to yield the desired primary amine. This method is advantageous for producing the unsubstituted primary amine.
Step 1: Synthesis of N-[2-(Azepan-1-yl)ethyl]phthalimide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-(2-bromoethyl)phthalimide (1 equivalent) and azepane (1.2 equivalents) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) (1.5 equivalents), to the mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford N-[2-(azepan-1-yl)ethyl]phthalimide.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the N-[2-(azepan-1-yl)ethyl]phthalimide (1 equivalent) from the previous step in ethanol in a round-bottom flask.
-
Hydrazine Addition: Add hydrazine hydrate (4-5 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux for 2-4 hours, during which a white precipitate of phthalhydrazide will form.
-
Work-up: Cool the reaction mixture and filter off the precipitate. Wash the precipitate with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by distillation under reduced pressure.
Protocol 2: Synthesis of N-Aryl-2-(azepan-1-yl)ethanamine Derivatives via Reductive Amination
This protocol details a one-pot synthesis of N-aryl derivatives through the reductive amination of an appropriate aryl aldehyde with this compound. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.
-
Reaction Setup: To a solution of the desired aryl aldehyde (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add this compound (1.1 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. Acetic acid can be added as a catalyst, particularly for less reactive aldehydes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the synthesis of this compound derivatives.
Caption: Workflow for the synthesis of this compound via alkylation.
Caption: Workflow for N-aryl derivative synthesis via reductive amination.
The azepane scaffold is a common feature in molecules targeting various signaling pathways. For instance, derivatives have been explored as ligands for sigma receptors, which are involved in neurotransmission and cellular signaling cascades. The synthesis of a diverse library of this compound derivatives allows for the exploration of their effects on such pathways.
Caption: Potential biological interaction pathway of this compound derivatives.
References
Application Notes and Protocols: 2-(Azepan-1-yl)ethanamine in Neurological Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-(azepan-1-yl)ethanamine scaffold serves as a valuable starting point in the design of novel therapeutics for a range of neurological and neuropsychiatric disorders. Its structural properties allow for the development of potent and selective modulators of key central nervous system (CNS) targets. This document outlines the application of this chemical moiety in the discovery of Glycine Transporter 1 (GlyT1) inhibitors and monoamine transporter inhibitors, providing detailed experimental protocols and summarizing key quantitative data.
Application 1: Glycine Transporter 1 (GlyT1) Inhibition for Schizophrenia
Derivatives of this compound have been successfully developed as potent inhibitors of GlyT1.[1][2] By blocking the reuptake of glycine in the synaptic cleft, these inhibitors enhance N-methyl-D-aspartate (NMDA) receptor function, a key strategy in addressing the NMDA receptor hypofunction hypothesis of schizophrenia.[2] A notable series of compounds are the N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides, which have demonstrated significant potency and favorable CNS penetration.[1][2]
Quantitative Data Summary
| Compound ID | Target | IC50 (nM) | Solubility (µM) | Brain-Plasma Ratio |
| 39 | GlyT1 | 37 | 14 | Favorable |
Data sourced from Varnes et al., 2010.[1][2]
Experimental Protocols
1. In Vitro GlyT1 Inhibition Assay (Scintillation Proximity Assay)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of test compounds against GlyT1.
-
Materials:
-
HEK293 cells stably expressing human GlyT1
-
[³H]Glycine (specific activity ~40-60 Ci/mmol)
-
Scintillation proximity assay (SPA) beads (e.g., YSi-WGA-coated)
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
Test compounds (e.g., N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides) dissolved in DMSO
-
96-well microplates
-
-
Procedure:
-
Prepare cell membranes from HEK293-hGlyT1 cells.
-
In a 96-well plate, add 50 µL of assay buffer, 10 µL of test compound at various concentrations (final DMSO concentration <1%), and 20 µL of [³H]Glycine (final concentration ~10 nM).
-
Initiate the binding reaction by adding 20 µL of cell membrane preparation (5-10 µg of protein).
-
Add 50 µL of SPA bead suspension (1.25 mg/mL).
-
Seal the plate and incubate for 120 minutes at room temperature with gentle agitation.
-
Centrifuge the plate at 1500 rpm for 5 minutes.
-
Measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the IC50 values by nonlinear regression analysis of the concentration-response curves.
-
2. Pharmacokinetic Study in Rodents
This protocol describes a method to assess the brain penetration of the test compounds.
-
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Test compound formulated in a suitable vehicle (e.g., 20% Captisol)
-
Blood collection supplies (e.g., EDTA tubes)
-
Brain harvesting tools
-
LC-MS/MS system for bioanalysis
-
-
Procedure:
-
Administer the test compound to rats via oral gavage or intravenous injection at a specific dose.
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At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via tail vein or cardiac puncture.
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At the final time point, euthanize the animals and harvest the brains.
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Separate plasma from the blood samples by centrifugation.
-
Homogenize the brain tissue.
-
Extract the drug from plasma and brain homogenates using a suitable method (e.g., protein precipitation with acetonitrile).
-
Quantify the concentration of the test compound in the plasma and brain extracts using a validated LC-MS/MS method.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio at each time point.
-
Signaling Pathway and Experimental Workflow
Caption: GlyT1 inhibition by this compound derivatives and corresponding experimental workflow.
Application 2: Monoamine Transporter and σ-1R Inhibition for Neuropsychiatric Disorders
A chiral bicyclic azepane derivative, incorporating the this compound scaffold, has been identified as a potent inhibitor of the norepinephrine transporter (NET) and the dopamine transporter (DAT), in addition to the sigma-1 receptor (σ-1R).[3] This polypharmacological profile suggests potential therapeutic applications in various neuropsychiatric disorders, such as depression and anxiety, where monoamine and σ-1R signaling are implicated.[3]
Quantitative Data Summary
| Compound ID | Target | IC50 (nM) |
| (R,R)-1a | NET | < 100 |
| DAT | < 100 | |
| σ-1R | ~ 110 |
Data sourced from Meyers et al., 2023.[3]
Experimental Protocols
1. In Vitro Monoamine Transporter Inhibition Assay (Radioligand Binding)
This protocol is for determining the IC50 of test compounds against NET and DAT.
-
Materials:
-
Cell lines expressing human NET (e.g., HEK293-hNET) or DAT (e.g., CHO-hDAT)
-
Radioligands: [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Test compounds dissolved in DMSO
-
96-well filter plates and vacuum manifold
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare cell membranes from the respective cell lines.
-
In a 96-well plate, add 25 µL of test compound at various concentrations.
-
Add 25 µL of the appropriate radioligand (final concentration ~0.5-1.0 nM).
-
Add 200 µL of cell membrane suspension (20-40 µg protein).
-
Incubate for 60-90 minutes at room temperature.
-
Rapidly filter the reaction mixture through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail.
-
Measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate IC50 values from competition binding curves.
-
2. In Vitro σ-1R Binding Assay
This protocol outlines a method to assess the binding affinity of test compounds for the σ-1R.
-
Materials:
-
Guinea pig brain membranes (a rich source of σ-1R)
-
Radioligand: --INVALID-LINK---Pentazocine
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: Haloperidol (10 µM)
-
Test compounds dissolved in DMSO
-
Standard binding assay equipment as described above
-
-
Procedure:
-
In a 96-well plate, combine the test compound, --INVALID-LINK---Pentazocine (final concentration ~1-2 nM), and guinea pig brain membranes (100-200 µg protein).
-
Incubate for 150 minutes at 37°C.
-
Terminate the assay by rapid filtration as described for the monoamine transporter assay.
-
Wash filters with ice-cold buffer.
-
Measure radioactivity.
-
Data Analysis: Determine the Ki values using the Cheng-Prusoff equation after calculating the IC50.
-
Logical Relationship Diagram
References
- 1. Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(Azepan-1-yl)ethanamine in the Development of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(azepan-1-yl)ethanamine and its derivatives in the development of potent enzyme inhibitors. This document details their primary application in targeting the Glycine Transporter 1 (GlyT1), presents quantitative data on their inhibitory activities, and provides detailed experimental protocols for their synthesis and evaluation. A secondary application in anticancer research is also briefly discussed, highlighting the potential of the azepane scaffold in kinase inhibition.
Inhibition of Glycine Transporter 1 (GlyT1)
Derivatives of this compound have emerged as a promising class of inhibitors for Glycine Transporter 1 (GlyT1). GlyT1 is a crucial transporter protein in the central nervous system responsible for the reuptake of glycine from the synaptic cleft. Inhibition of GlyT1 leads to an increase in extracellular glycine concentrations, which in turn potentiates the activity of N-methyl-D-aspartate (NMDA) receptors, where glycine acts as a co-agonist. This mechanism is a key therapeutic strategy for neurological and psychiatric disorders characterized by NMDA receptor hypofunction, such as schizophrenia.
A notable series of GlyT1 inhibitors are N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides. Research has shown that the replacement of a piperidine ring with an azepane moiety in this class of compounds leads to a modest increase in potency.[1]
Data Presentation: GlyT1 Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of selected N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamide derivatives against GlyT1.
| Compound ID | Substitution on Phenyl Ring of Benzenesulfonamide | IC50 (nM) | Solubility (µM) |
| 1 | 4-Chloro | - | - |
| 39 | 2-Fluoro | 37 | 14 |
Note: Compound 1 represents the initial hit with a piperidine moiety that was replaced with azepane to improve potency. The IC50 value for the direct azepane analogue of compound 1 is not explicitly stated but is implied to be more potent. Compound 39 represents the most potent analogue in the series.[1]
Experimental Protocols
General Synthesis of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamide Derivatives
The synthesis of this class of inhibitors can be achieved through a multi-step process. A general, representative protocol is outlined below.
Experimental Workflow: Synthesis of GlyT1 Inhibitors
Caption: General synthetic workflow for N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamide derivatives.
Protocol:
-
Synthesis of the 2-(Azepan-1-yl)-2-phenylethanamine intermediate: This can be achieved through various standard organic chemistry methods. One common approach is the reductive amination of a corresponding ketone.
-
Sulfonamide Formation: The synthesized 2-(azepan-1-yl)-2-phenylethanamine is then reacted with a substituted benzenesulfonyl chloride in the presence of a suitable base (e.g., triethylamine or pyridine) in an appropriate solvent (e.g., dichloromethane) to yield the final N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamide derivative.
-
Purification: The final product is purified using standard techniques such as column chromatography.
Note: The specific reaction conditions, including temperature, reaction time, and purification methods, would be optimized for each specific derivative.
In Vitro GlyT1 Inhibition Assay ([³H]Glycine Uptake Assay)
The inhibitory activity of the synthesized compounds on GlyT1 can be determined using a radiolabeled glycine uptake assay in cells expressing the transporter.
Experimental Workflow: GlyT1 Inhibition Assay
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 2-(Azepan-1-yl)ethanamine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Azepan-1-yl)ethanamine. The following sections detail experimental protocols, yield optimization strategies, and troubleshooting for common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The two most common and effective methods for the synthesis of this compound are the alkylation of azepane (hexamethyleneimine) with a suitable 2-haloethylamine, and the reductive amination of 2-(azepan-1-yl)acetaldehyde.
Q2: I am experiencing low yields in my alkylation reaction. What are the potential causes and how can I improve the yield?
A2: Low yields in the alkylation of azepane are often due to side reactions, incomplete conversion, or suboptimal reaction conditions. Key factors to investigate include the choice of base, solvent, temperature, and reaction time. Over-alkylation, where the product amine reacts further with the alkylating agent, can also be a significant issue. To mitigate these, consider using a larger excess of the starting azepane to favor the mono-alkylation product. Monitoring the reaction progress by TLC or GC-MS is crucial to determine the optimal reaction time and prevent the formation of byproducts.
Q3: During the reductive amination, I observe the formation of multiple byproducts. How can I increase the selectivity towards the desired primary amine?
A3: In reductive amination, the formation of secondary and tertiary amines as byproducts is a common challenge. The choice of reducing agent is critical for selectivity. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are more selective for the reduction of the intermediate imine in the presence of the starting aldehyde.[1] Maintaining a slightly acidic pH can also favor imine formation and subsequent reduction. The use of a large excess of ammonia can also drive the reaction towards the formation of the primary amine.[2]
Q4: What are the best practices for purifying this compound?
A4: Purification of this compound typically involves distillation under reduced pressure due to its relatively high boiling point. If impurities have similar boiling points, column chromatography on silica gel with a suitable eluent system (e.g., a gradient of methanol in dichloromethane with a small amount of triethylamine to prevent streaking) is an effective method. Acid-base extraction can also be employed to separate the basic amine product from non-basic impurities.
Troubleshooting Guides
Low Yield in Alkylation of Azepane
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC to determine the optimal conditions. |
| Poor quality of reagents or solvent. | Ensure all reagents and solvents are pure and anhydrous. | |
| Ineffective base. | Use a stronger, non-nucleophilic base such as potassium carbonate or triethylamine. | |
| Formation of multiple products | Over-alkylation of the product. | Use a larger excess of azepane (3-5 equivalents) relative to the 2-chloroethylamine. |
| Side reactions of the alkylating agent. | Add the 2-chloroethylamine hydrochloride solution slowly to the reaction mixture. | |
| Product loss during workup | Emulsion formation during extraction. | Add a small amount of brine to the aqueous layer to break the emulsion. |
| Incomplete extraction of the product. | Perform multiple extractions with a suitable organic solvent. |
Issues in Reductive Amination
| Symptom | Possible Cause | Suggested Solution |
| Formation of secondary/tertiary amines | Non-selective reducing agent. | Use a milder, more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[1] |
| Insufficient ammonia concentration. | Use a large excess of ammonia (e.g., a saturated solution in methanol) to favor the formation of the primary amine. | |
| Formation of alcohol byproduct | Reduction of the starting aldehyde. | Ensure the imine formation is complete before adding the reducing agent, or use a reducing agent that is selective for the imine. |
| Low reaction rate | Suboptimal pH. | Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without deactivating the amine nucleophile. |
| Inactive catalyst (if using catalytic hydrogenation). | Ensure the catalyst (e.g., Pd/C) is active and not poisoned. |
Experimental Protocols
Protocol 1: Synthesis via Alkylation of Azepane
This protocol describes a general procedure for the synthesis of this compound by alkylating azepane with 2-chloroethylamine hydrochloride.
Materials:
-
Azepane (hexamethyleneimine)
-
2-Chloroethylamine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of azepane (3.0 eq.) in anhydrous acetonitrile, add finely ground potassium carbonate (2.5 eq.).
-
Stir the suspension vigorously at room temperature.
-
In a separate flask, dissolve 2-chloroethylamine hydrochloride (1.0 eq.) in water to create a concentrated solution.
-
Add the 2-chloroethylamine hydrochloride solution dropwise to the azepane suspension over 30 minutes.
-
Heat the reaction mixture to 60-70°C and stir for 12-24 hours. Monitor the reaction progress by GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Protocol 2: Synthesis via Reductive Amination
This protocol outlines a general procedure for the synthesis of this compound via reductive amination of 2-(azepan-1-yl)acetaldehyde.
Materials:
-
2-(Azepan-1-yl)acetaldehyde
-
Ammonia solution (e.g., 7N in methanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
1M Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-(azepan-1-yl)acetaldehyde (1.0 eq.) in anhydrous methanol.
-
Add a solution of ammonia in methanol (10-20 eq.) to the aldehyde solution.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq.) in portions, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Quench the reaction by the slow addition of 1M HCl at 0°C until the pH is acidic.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with 1M NaOH until the pH is >12.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Data Presentation
Table 1: Optimization of the Alkylation of Azepane with 2-Chloroethylamine Hydrochloride (Illustrative Data)
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.5) | Acetonitrile | 60 | 24 | 65 |
| 2 | K₂CO₃ (2.5) | DMF | 60 | 24 | 72 |
| 3 | Triethylamine (3.0) | Acetonitrile | 60 | 24 | 58 |
| 4 | K₂CO₃ (2.5) | Acetonitrile | 80 | 12 | 75 |
| 5 | K₂CO₃ (3.5) | DMF | 80 | 12 | 81 |
Table 2: Optimization of the Reductive Amination of 2-(azepan-1-yl)acetaldehyde (Illustrative Data)
| Entry | Reducing Agent (eq.) | Ammonia (eq.) | Solvent | Time (h) | Yield (%) |
| 1 | NaBH₄ (1.5) | 10 | Methanol | 24 | 55 |
| 2 | NaBH₃CN (1.5) | 10 | Methanol | 24 | 78 |
| 3 | NaBH(OAc)₃ (1.5) | 10 | Methanol | 24 | 85 |
| 4 | NaBH(OAc)₃ (1.5) | 20 | Methanol | 18 | 88 |
| 5 | H₂ (1 atm), Pd/C | 20 | Methanol | 12 | 92 |
Mandatory Visualizations
References
common side reactions in the synthesis of 2-(Azepan-1-yl)ethanamine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Azepan-1-yl)ethanamine and its derivatives. The following sections address common side reactions and offer practical solutions to challenges encountered during synthesis.
Troubleshooting Guides
This section is organized by the two primary synthetic routes to this compound: Alkylation of Azepane and Reductive Amination .
Route 1: Alkylation of Azepane with 2-Haloethylamine
This method involves the reaction of azepane with an electrophile like 2-chloroethylamine or 2-bromoethylamine. While direct, it is often plagued by selectivity issues.
Problem 1: Low Yield of Desired Product with Significant High Molecular Weight Impurities.
-
Possible Cause A: Over-alkylation. The product, this compound, is a secondary amine and can react again with the 2-haloethylamine starting material, leading to a di-alkylated tertiary amine. This is a common issue in amine alkylations.[1][2]
-
Troubleshooting:
-
Stoichiometry Control: Use a significant excess of the starting azepane relative to the 2-haloethylamine. This increases the probability that the halo-compound will react with the starting amine rather than the product.
-
Slow Addition: Add the 2-haloethylamine slowly to the reaction mixture containing the excess azepane. This maintains a low concentration of the alkylating agent, further disfavoring the second alkylation.
-
Reaction Monitoring: Carefully monitor the reaction progress using techniques like TLC, GC-MS, or LC-MS to stop the reaction once the desired product is maximized and before significant di-alkylation occurs.
-
-
Possible Cause B: Quaternization. The tertiary nitrogen of the azepane ring in the product can be further alkylated by the 2-haloethylamine to form a quaternary ammonium salt.[3][4] This side product is often highly polar and may be difficult to separate.
-
Troubleshooting:
-
Similar to over-alkylation, using an excess of the starting azepane and controlling the stoichiometry is crucial.
-
Avoid high reaction temperatures and prolonged reaction times, which can favor quaternization.
-
-
Possible Cause C: Dimerization/Polymerization of 2-Haloethylamine. 2-Chloroethylamine is inherently unstable and can self-react, especially in the presence of a base, to form a reactive aziridinium intermediate which can then dimerize or polymerize.[1][5] This leads to a complex mixture of byproducts and consumption of the alkylating agent.
-
Troubleshooting:
-
Use the Hydrochloride Salt: Use the more stable 2-chloroethylamine hydrochloride salt and a suitable base (e.g., K₂CO₃, Na₂CO₃, or Et₃N) to generate the free amine in situ.
-
Temperature Control: Keep the reaction temperature as low as feasible to minimize the rate of self-reaction.
-
Immediate Use: If using the free base form of 2-chloroethylamine, prepare it fresh and use it immediately.
-
Route 2: Reductive Amination
This route typically involves the reaction of azepane with aminoacetaldehyde or a protected equivalent (like aminoacetaldehyde dimethyl acetal), followed by reduction.
Problem 2: Complex Product Mixture and Low Yield.
-
Possible Cause A: Self-condensation of Aminoacetaldehyde. Amino aldehydes are highly susceptible to self-condensation, where the amine of one molecule attacks the aldehyde of another, leading to imines that can polymerize or form cyclic byproducts like pyrazines.[6][7]
-
Troubleshooting:
-
Use a Protected Aldehyde: The most effective solution is to use a protected form of the aldehyde, such as aminoacetaldehyde dimethyl acetal . The acetal is stable to the basic conditions of the initial imine formation and is hydrolyzed to the aldehyde in situ under the mildly acidic conditions often used for reductive amination.
-
One-Pot Procedure: Employ a one-pot reductive amination protocol where the imine is formed and reduced in the same reaction vessel. This prevents the unstable imine intermediate from accumulating and undergoing side reactions.[8]
-
-
Possible Cause B: Reduction of the Aldehyde. The reducing agent (e.g., NaBH₄, NaBH₃CN) can reduce the starting aldehyde to the corresponding alcohol (2-aminoethanol) before it has a chance to form the imine with azepane.[8]
-
Troubleshooting:
-
Choice of Reducing Agent: Use a milder reducing agent that is selective for the reduction of the protonated imine (iminium ion) over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are excellent choices for this purpose. NaBH₄ is more likely to reduce the aldehyde directly and should only be added after sufficient time has been allowed for imine formation.
-
pH Control: Maintain a mildly acidic pH (typically 4-6). This protonates the imine to form the more electrophilic iminium ion, which is reduced much faster than the aldehyde.
-
Frequently Asked Questions (FAQs)
Q1: My alkylation reaction with azepane and 2-chloroethylamine hydrochloride is very slow. Can I use a stronger base like NaOH?
A1: While a stronger base can increase the deprotonation of azepane and speed up the reaction, it can also significantly accelerate the self-condensation and polymerization of the 2-chloroethylamine, leading to a complex mixture of side products and lower yield.[1] It is generally better to use a milder inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N) and allow for a longer reaction time or moderate heating.
Q2: I see multiple spots on my TLC plate after a reductive amination. How do I identify the side products?
A2: In a reductive amination using azepane and an aminoacetaldehyde equivalent, common side products to look for are:
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Unreacted Azepane: This will be a major component if the reaction is incomplete.
-
2-Aminoethanol derivative: If you used an aminoacetaldehyde equivalent, its reduction product might be present.
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Self-condensation products: These can be complex but may appear as baseline material or a series of spots on the TLC.
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Over-alkylation product: A small amount of the product reacting with another aldehyde molecule is possible, though less common than in direct alkylation.[8] Characterization with GC-MS or LC-MS is the most effective way to identify the molecular weights of the components and deduce their structures.
Q3: Is it better to use the free base of azepane or azepane hydrochloride for these reactions?
A3: For the alkylation route, using the free base of azepane is necessary for it to act as a nucleophile. If you start with azepane hydrochloride, you will need to add at least two equivalents of base: one to neutralize the azepane salt and one to neutralize the HCl generated from the 2-chloroethylamine hydrochloride. For the reductive amination, the free base is typically used, as the reaction is often run under mildly acidic conditions which will protonate the amine in situ.
Q4: How can I purify my final product, this compound, from the side products?
A4: Purification can typically be achieved by:
-
Acid-Base Extraction: As the product is a base, you can wash the crude reaction mixture with a dilute acid (e.g., 1M HCl) to extract the amine products into the aqueous layer, leaving non-basic impurities in the organic layer. Then, basifying the aqueous layer (e.g., with NaOH) and extracting with an organic solvent will recover the purified amines.
-
Column Chromatography: Silica gel chromatography can be used to separate the desired product from less polar starting materials and more polar side products like quaternary salts. A gradient of a polar solvent (e.g., methanol in dichloromethane, often with a small amount of ammonium hydroxide to prevent streaking) is typically effective.
-
Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be an effective method for purification, especially on a larger scale.
Summary of Potential Side Reactions
| Synthetic Route | Side Reaction | Primary Cause | Mitigation Strategy |
| Alkylation | Over-alkylation / Di-alkylation | Product amine reacts with more alkylating agent.[1] | Use a large excess of azepane; slow addition of alkylating agent. |
| Quaternization | Tertiary amine product is further alkylated.[3][4] | Use excess azepane; avoid high temperatures and long reaction times. | |
| Dimerization/Polymerization | Instability of the 2-haloethylamine reagent.[1][5] | Use the hydrochloride salt of the reagent; control temperature. | |
| Reductive Amination | Self-condensation | High reactivity of the aminoaldehyde.[6][7] | Use a protected aldehyde (e.g., aminoacetaldehyde dimethyl acetal). |
| Aldehyde Reduction | Non-selective reducing agent.[8] | Use a mild, selective reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN). | |
| Imine Hydrolysis | Presence of excess water before reduction is complete. | Use a one-pot procedure; ensure reaction goes to completion. |
Experimental Protocols
Protocol 1: Synthesis via Alkylation with 2-Chloroethylamine Hydrochloride
This protocol is a representative procedure designed to minimize over-alkylation.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add azepane (3.0 eq.), potassium carbonate (2.5 eq.), and a suitable solvent such as acetonitrile or DMF.
-
Reaction: Heat the mixture to 60-70 °C with vigorous stirring.
-
Addition: Dissolve 2-chloroethylamine hydrochloride (1.0 eq.) in a minimal amount of the same solvent and add it dropwise to the heated reaction mixture over 2-3 hours using an addition funnel.
-
Monitoring: Monitor the reaction by TLC or GC-MS every 2-4 hours. The reaction may take 12-24 hours to reach completion.
-
Work-up: After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with water. Perform an acid-base extraction as described in the FAQ section, followed by column chromatography or distillation of the final product.
Protocol 2: Synthesis via Reductive Amination with Aminoacetaldehyde Dimethyl Acetal
This protocol uses a protected aldehyde and a selective reducing agent.
-
Setup: To a round-bottom flask, add azepane (1.2 eq.), aminoacetaldehyde dimethyl acetal (1.0 eq.), and a solvent such as 1,2-dichloroethane (DCE) or methanol.
-
Imine Formation: Add acetic acid (2.0 eq.) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation and in situ hydrolysis of the acetal.
-
Reduction: Cool the mixture in an ice bath and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Purification: Extract the mixture with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography or distillation.
Visualizing Synthetic Pathways and Side Reactions
The following diagram illustrates the intended synthetic pathways to this compound and the common side reactions that can occur.
Caption: Synthetic routes and potential side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. N-(2-Aminoethyl)piperazine | High-Purity Reagent [benchchem.com]
- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 4. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azepane - Wikipedia [en.wikipedia.org]
- 6. Direct asymmetric reductive amination of α-keto acetals: a platform for synthesizing diverse α-functionalized amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(Azepan-1-yl)ethanamine Products
Welcome to the technical support center for the purification of 2-(Azepan-1-yl)ethanamine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these valuable chemical entities.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound, a polar amine, are vacuum distillation, column chromatography, and recrystallization of its salt form. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: My this compound product is a liquid at room temperature. How can I effectively purify it by recrystallization?
A2: Since this compound is a liquid, direct recrystallization is not feasible. The recommended approach is to convert it into a crystalline salt, most commonly the dihydrochloride salt. This is achieved by treating a solution of the amine with hydrochloric acid. The resulting salt is typically a solid that can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or methanol/acetone.[1]
Q3: I am observing significant tailing and poor separation during silica gel column chromatography of this compound. What is the cause and how can I resolve this?
A3: The basic nature of the amine groups in this compound leads to strong interactions with the acidic silanol groups on the surface of standard silica gel. This interaction causes peak tailing, poor resolution, and sometimes irreversible adsorption of the product onto the column. To mitigate this, you can:
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Add a basic modifier: Incorporate a small amount of a volatile amine, such as triethylamine (typically 0.1-1%), into your mobile phase.
-
Use an alternative stationary phase: Employ amine-functionalized silica gel or alumina, which have a less acidic surface and are better suited for the purification of basic compounds.
Q4: My purified this compound has a yellow or brownish tint. What is the cause and is it a sign of impurity?
A4: Amines are susceptible to air oxidation, which can lead to the formation of colored impurities. This discoloration can occur over time, even during storage. While a slight yellow tint may not significantly impact the purity for some applications, it is generally advisable to use freshly purified, colorless material for sensitive experiments. To minimize oxidation, store the purified amine under an inert atmosphere (nitrogen or argon) and protect it from light.
Troubleshooting Guides
Issue 1: Low Yield After Vacuum Distillation
| Symptom | Possible Cause | Suggested Solution |
| Product loss during distillation | Inefficient condensation | Ensure the condenser has a sufficient flow of cold water. For very volatile amines, a cold trap with dry ice/acetone may be necessary. |
| Bumping of the liquid | Use a magnetic stir bar or boiling chips to ensure smooth boiling. | |
| Product decomposition | The distillation pot may be overheated. Use a heating mantle with a temperature controller and ensure the vacuum is stable to maintain a consistent boiling point. This compound has a boiling point of 46-52°C at 1 mmHg.[2] | |
| Product remains in the distillation residue | Incomplete distillation | Ensure the distillation is carried out for a sufficient duration. Monitor the temperature at the distillation head; a drop in temperature indicates that the product has finished distilling. |
Issue 2: Difficulty in Forming the Hydrochloride Salt for Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Oily precipitate instead of a solid | Solvent system is not optimal | The solvent in which the salt is being formed may be too good a solvent for the salt itself. Try adding a less polar co-solvent (an anti-solvent) dropwise to induce precipitation. Common choices include diethyl ether or hexanes. |
| Presence of water | Ensure all glassware and solvents are anhydrous, as water can sometimes inhibit crystallization or lead to the formation of hydrates. | |
| No precipitate forms upon addition of HCl | Insufficient concentration | The solution of the amine may be too dilute. Concentrate the solution before adding HCl. |
| Incorrect stoichiometry of HCl | Ensure at least two equivalents of HCl are added to protonate both nitrogen atoms of the diamine. |
Issue 3: Co-elution of Impurities During Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Impurity has a similar polarity to the product | Inadequate separation power of the mobile phase | Perform a more thorough optimization of the solvent system using thin-layer chromatography (TLC). A gradient elution from a non-polar to a more polar solvent system often provides better separation. |
| Overloading of the column | The amount of crude product applied to the column is too high for its size. Reduce the amount of material loaded or use a larger column. A general rule of thumb is a sample-to-silica ratio of 1:30 to 1:100. |
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
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Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a connection to a vacuum pump with a pressure gauge and a cold trap.
-
Drying: If the crude product contains water, it should be dried over a suitable drying agent (e.g., anhydrous potassium carbonate or sodium sulfate) and filtered prior to distillation.
-
Distillation:
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum and begin gentle heating of the distillation pot using a heating mantle.
-
Collect the fraction that distills at 46-52°C under a vacuum of approximately 1 mmHg.[2]
-
Discard any initial forerun that distills at a lower temperature.
-
-
Storage: Store the purified, colorless liquid under an inert atmosphere (e.g., argon or nitrogen) in a sealed container, protected from light.
Protocol 2: Purification via Recrystallization of the Dihydrochloride Salt
-
Salt Formation:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as isopropanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in the same solvent (at least 2 equivalents) with stirring. A precipitate should form.
-
-
Recrystallization:
-
Collect the crude hydrochloride salt by vacuum filtration and wash it with a small amount of cold solvent.
-
To recrystallize, dissolve the salt in a minimal amount of a hot solvent (e.g., methanol or ethanol).
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If the salt is very soluble, a co-solvent (anti-solvent) like diethyl ether or acetone can be slowly added to the hot solution until it becomes slightly turbid.
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Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Protocol 3: Flash Column Chromatography
-
Stationary Phase and Mobile Phase Selection:
-
For standard silica gel, use a mobile phase of dichloromethane/methanol with 0.5-1% triethylamine. A typical starting gradient could be from 100% dichloromethane to 90:10 dichloromethane/methanol.
-
For amine-functionalized silica, a mobile phase of ethyl acetate/hexanes or dichloromethane/methanol can be used without the need for a basic additive.
-
-
Column Packing and Sample Loading:
-
Pack the column with the chosen stationary phase as a slurry in the initial, less polar mobile phase.
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent. Alternatively, for less soluble materials, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
-
Elution and Fraction Collection:
-
Apply the sample to the top of the column.
-
Begin elution with the mobile phase, gradually increasing the polarity if a gradient is used.
-
Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
-
Solvent Removal:
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting peak tailing in silica gel chromatography.
References
addressing peak tailing in HPLC purification of azepane compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address peak tailing issues encountered during the HPLC purification of azepane compounds. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide: Addressing Peak Tailing
Peak tailing is a common issue in HPLC, particularly with basic compounds like azepanes, where the peak asymmetry factor (As) is greater than 1.2.[1] This guide provides a systematic approach to diagnose and resolve this problem.
Step 1: Initial Assessment & Diagnosis
The first step is to determine the nature and extent of the peak tailing.
-
Calculate the Tailing Factor (Tf) or Asymmetry Factor (As): A value greater than 1.2 indicates significant tailing that should be addressed.[1]
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Observe the Scope of the Problem: Does the tailing affect all peaks or only the azepane compound? Tailing of all peaks often points to a system-wide issue, such as extra-column volume or a column void.[2] Tailing specific to the basic azepane compound suggests a chemical interaction with the stationary phase.[1][3]
Step 2: Systematic Troubleshooting Workflow
Follow this workflow to identify and rectify the root cause of peak tailing.
References
Technical Support Center: N-Alkylation of 2-(Azepan-1-yl)ethanamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with the N-alkylation of 2-(Azepan-1-yl)ethanamine. The primary focus is on achieving selective mono-alkylation at the primary amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the N-alkylation of this compound?
The main challenge is achieving selective alkylation on the primary amine without side reactions. This compound possesses two nitrogen atoms: a primary amine at the end of the ethyl chain and a tertiary amine within the azepane ring. The primary amine is the desired site of reaction, but over-alkylation to form a secondary amine, and subsequent di-alkylation, is a common issue.[1]
Q2: Which nitrogen atom is more reactive towards alkylating agents?
The primary amine (-NH2) is significantly more nucleophilic and sterically accessible than the tertiary amine of the azepane ring. Therefore, alkylation will preferentially occur at the primary amine. However, the product of this initial alkylation, now a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation event.[1]
Q3: What are the most common side reactions?
The most prevalent side reaction is over-alkylation , where the initially formed mono-alkylated product reacts with another equivalent of the alkylating agent to yield a di-alkylated product.[1] Under harsh conditions (e.g., highly reactive alkylating agents and high temperatures), quaternization of the tertiary azepane nitrogen is also a possibility, though less common.
Q4: What are the primary strategies to promote selective mono-alkylation?
Several strategies can be employed to favor the formation of the mono-alkylated product:
-
Stoichiometric Control : Using a large excess of the starting diamine relative to the alkylating agent can increase the probability of the alkylating agent reacting with the starting material rather than the mono-alkylated product.[2]
-
Slow Addition : Adding the alkylating agent slowly to the reaction mixture maintains a low concentration of the electrophile, which helps to minimize over-alkylation.
-
Protecting Groups : A protecting group, such as a tert-butyloxycarbonyl (Boc) group, can be used to temporarily block one of the amine functionalities, allowing for selective alkylation at the other site.[3][4]
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Alternative Methodologies : Reductive amination is an excellent alternative to direct alkylation with alkyl halides, as it is generally more selective and avoids the issue of over-alkylation.[5]
Q5: Is reductive amination a better alternative for this transformation?
Reductive amination is often a superior method for achieving controlled mono-alkylation of primary amines.[5] This two-step, one-pot process involves the formation of an imine intermediate between the amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction. Since the imine only forms once on the primary amine, the problem of over-alkylation common with alkyl halides is effectively circumvented.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Low Reactivity of Alkylating Agent : Alkyl chlorides are less reactive than bromides or iodides. | 1a. Switch to a more reactive alkylating agent (e.g., use an alkyl bromide or iodide). 1b. Add a catalytic amount of sodium iodide or potassium iodide to promote the reaction if using an alkyl chloride. |
| 2. Inappropriate Solvent : The solvent may not be suitable for an SN2 reaction. | 2. Use a polar aprotic solvent such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). | |
| 3. Insufficient Base Strength : The base may not be strong enough to neutralize the acid formed during the reaction. | 3. Use a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). | |
| 4. Low Reaction Temperature : The reaction may require more energy to proceed at a reasonable rate. | 4. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC or LC-MS. | |
| Significant Di-alkylation | 1. Stoichiometry : The ratio of alkylating agent to amine is too high. | 1. Use an excess of this compound (2-3 equivalents) relative to the alkylating agent.[2] |
| 2. High Concentration of Alkylating Agent : Rapid addition of the alkylating agent leads to localized high concentrations. | 2. Add the alkylating agent slowly over a period of time using a syringe pump. | |
| 3. High Reaction Temperature : Elevated temperatures can accelerate the rate of the second alkylation. | 3. Perform the reaction at a lower temperature (e.g., room temperature or slightly elevated) for a longer period. | |
| Complex Product Mixture | 1. Degradation : Starting material or product may be unstable under the reaction conditions. | 1. Run control experiments to check the stability of your starting materials and product under the reaction conditions. Consider milder bases or lower temperatures. |
| 2. Quaternization : The tertiary amine of the azepane ring may be reacting under harsh conditions. | 2. Avoid highly reactive alkylating agents (e.g., methyl iodide) and high temperatures. Reductive amination is a good alternative to avoid this issue. | |
| Difficulty Purifying Product | 1. Similar Polarity : The starting material, mono-alkylated, and di-alkylated products may have very similar polarities. | 1a. Column Chromatography : Use flash column chromatography with a shallow solvent gradient to improve separation.[6][7] 1b. Acid-Base Extraction : Attempt to separate the components by exploiting differences in basicity. The di-alkylated product may be more basic.[6] |
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol is a general guideline and should be optimized for the specific alkyl halide being used.
-
Reaction Setup : To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (2.0 equivalents) and a suitable anhydrous polar aprotic solvent (e.g., acetonitrile, 0.1-0.5 M).
-
Add Base : Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.5 equivalents).
-
Add Alkylating Agent : Slowly add the alkyl halide (1.0 equivalent) to the stirred suspension at room temperature.
-
Reaction : Heat the mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup : Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification : Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.[6]
Protocol 2: Reductive Amination with an Aldehyde or Ketone
This method is highly recommended for achieving selective mono-alkylation.[5]
-
Reaction Setup : To a round-bottom flask, add this compound (1.2 equivalents) and the aldehyde or ketone (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation : Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. A mild acid catalyst, like acetic acid, can be added if imine formation is slow.
-
Reduction : Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), in portions to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction : Allow the reaction to stir at room temperature overnight, or until the imine intermediate is fully consumed as monitored by TLC or LC-MS.
-
Workup : Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes, then transfer to a separatory funnel.
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Extraction and Purification : Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[8][9]
Data Presentation
Comparison of N-Alkylation Methodologies
| Feature | Direct Alkylation (with Alkyl Halide) | Reductive Amination |
| Selectivity | Prone to over-alkylation, yielding di-alkylated products.[1] | Generally high selectivity for mono-alkylation.[5] |
| Common Side Products | Di-alkylated amine, quaternary ammonium salts. | Reduction of the starting carbonyl compound. |
| Reagent Types | Amine + Alkyl Halide | Amine + Aldehyde/Ketone |
| Key Reagents | Base (e.g., K₂CO₃, Cs₂CO₃) | Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN)[5] |
| General Conditions | Often requires heating. | Typically performed at room temperature. |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Selective alkylation and acylation of alpha and epsilon amino groups with PEG in a somatostatin analogue: tailored chemistry for optimized bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
minimizing byproduct formation in 2-(Azepan-1-yl)ethanamine coupling reactions
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize byproduct formation in coupling reactions involving 2-(Azepan-1-yl)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in coupling reactions with this compound?
A1: Common byproducts are often related to the coupling reagents used. For carbodiimide reagents like EDC, the primary byproduct is an N-acylurea, which can be difficult to remove. With uronium/aminium salt reagents such as HATU or HBTU, a potential side-reaction involves the amine reacting with the coupling reagent to form a guanidinium byproduct.[1] Given the steric hindrance of the azepane group, incomplete reactions and side reactions with activated esters are also possible.
Q2: Why is my coupling reaction with this compound showing low yield?
A2: Low yields can be attributed to several factors. The azepane group on this compound introduces significant steric hindrance, which can slow down the desired coupling reaction.[2] Standard coupling methods may not be efficient for sterically hindered substrates.[2] Additionally, the presence of water can hydrolyze activated intermediates, and the quality of the coupling reagents is crucial.[3]
Q3: How can I improve the yield and purity of my desired amide product?
A3: To improve yield and purity, consider the following:
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Choice of Coupling Reagent: For sterically hindered amines, more reactive coupling reagents like HATU or the use of acyl fluorides may be more effective than standard EDC/HOBt protocols.[2][4]
-
Reaction Conditions: Ensure strictly anhydrous (dry) conditions, as water can interfere with the reaction.[3] Running the reaction at an elevated temperature might be necessary for hindered substrates, but this should be monitored to avoid degradation.[2]
-
Order of Addition: The order and timing of reagent addition are crucial, especially with onium salt reagents, to minimize side reactions like guanidinium byproduct formation.[1]
-
Purification Strategy: Employing an appropriate workup and purification method is critical. An aqueous workup can help remove water-soluble byproducts like EDC-urea.[5][6] Chromatographic purification is often necessary to separate the product from remaining impurities.[7]
Q4: What is the role of additives like HOBt or DMAP?
A4: Additives play a crucial role in amide coupling reactions.
-
HOBt (1-Hydroxybenzotriazole): When used with carbodiimides like EDC, HOBt forms an active ester intermediate. This intermediate is more reactive than the initial O-acylurea and less prone to side reactions.[1] It is also known to minimize racemization in chiral carboxylic acids.[4]
-
DMAP (4-Dimethylaminopyridine): DMAP is a highly effective catalyst, often used in small (catalytic) amounts.[3] However, its basicity can sometimes lead to increased racemization of sensitive substrates.[4]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | • Insufficiently reactive coupling reagent for the sterically hindered amine.• Presence of water in the reaction.• Deactivated coupling reagents. | • Switch to a more potent coupling reagent like HATU or T3P.[8]• Consider converting the carboxylic acid to an acyl fluoride.[2]• Use anhydrous solvents and reagents. Dry reagents if necessary.[3]• Use fresh, high-quality coupling reagents. |
| Multiple Spots on TLC, Messy Reaction | • Formation of N-acylurea byproduct (with EDC/DCC).• Formation of guanidinium byproduct (with HATU/HBTU).• Degradation of starting materials or product. | • For EDC, perform an acidic aqueous wash to remove the urea byproduct.• For onium salts, ensure correct stoichiometry and order of addition (pre-activate the acid).• Monitor reaction temperature; avoid excessive heat.• Use HPLC to analyze the complexity of the mixture and guide purification.[7] |
| Difficulty Removing Byproducts | • The byproduct has similar polarity to the desired product.• The byproduct is insoluble in the workup solvent. | • Dicyclohexylurea (from DCC) is insoluble in many organic solvents and can often be removed by filtration.• The urea from EDC is water-soluble, so an aqueous extraction is effective.[4]• Washing with a dilute LiCl solution can help remove DMF.[6]• Optimize column chromatography conditions (e.g., solvent system, gradient). |
| Racemization of Chiral Carboxylic Acid | • Use of a strong base (e.g., excess DMAP).• High reaction temperatures. | • Add HOBt or HOAt to the reaction, as these are known to suppress racemization.[4]• Avoid using more than a catalytic amount of DMAP.[4]• Run the reaction at a lower temperature if possible. |
Experimental Protocols
Protocol 1: General EDC/HOBt Coupling Procedure
-
Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in an anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) to the mixture and stir for 30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.1 eq) and a non-nucleophilic base such as DIPEA (2.5 eq) in the same anhydrous solvent.
-
Slowly add the amine solution to the activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and perform an aqueous workup. This typically involves washing with water, a mild acid (e.g., 1M HCl) to remove excess amine and base, a mild base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and HOBt, and finally with brine.
-
Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Workup for Removing EDC-Urea Byproduct
-
After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent (e.g., DMF). Co-evaporation with toluene or heptane can aid in removing residual high-boiling solvents.
-
Redissolve the residue in a water-immiscible organic solvent such as ethyl acetate or DCM.
-
Wash the organic solution sequentially with:
-
5% aqueous citric acid or 1M HCl (2-3 times) to remove unreacted amines and basic byproducts.
-
Saturated aqueous sodium bicarbonate (2-3 times) to remove unreacted carboxylic acid and acidic byproducts.
-
Water (1-2 times).
-
Saturated aqueous sodium chloride (brine) (1 time) to facilitate phase separation.
-
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can then be further purified by chromatography.
Visualizations
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Improving Reaction Selectivity of 2-(Azepan-1-yl)ethanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Azepan-1-yl)ethanamine. The focus is on improving the selectivity of reactions involving its primary and tertiary amine functionalities.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving selective reactions with this compound?
The primary challenge arises from the presence of two distinct amine groups: a primary amine (-NH2) and a tertiary amine (the azepane nitrogen). These groups have different nucleophilicities and steric environments, which can lead to mixtures of products in many reactions, such as acylation and alkylation. Achieving chemoselectivity—the preferential reaction at one functional group over the other—is the key to successful synthesis.[1]
Q2: How can I selectively functionalize the primary amine of this compound?
Several strategies can be employed to selectively target the primary amine:
-
Exploiting Inherent Reactivity: The primary amine is generally more nucleophilic and less sterically hindered than the tertiary amine. Under carefully controlled conditions (e.g., using a slight excess of the amine, low temperatures, and a suitable solvent), many electrophiles will preferentially react with the primary amine.
-
Use of Protecting Groups: A robust method is to protect the tertiary amine, perform the desired reaction on the primary amine, and then deprotect the tertiary amine. However, protecting tertiary amines can be challenging. A more common approach is to protect the primary amine, functionalize another part of the molecule if necessary, and then deprotect.[2]
-
Enzyme-Catalyzed Reactions: In some cases, enzymes can offer high regioselectivity for one amine over the other.
Q3: What are the best practices for selective N-acylation of the primary amine?
For selective N-acylation of the primary amine, consider the following:
-
Acylating Agent: Use of a sterically bulky acylating agent can favor reaction at the less hindered primary amine.
-
Reaction Conditions: Running the reaction at low temperatures can help control the reaction rate and improve selectivity. The choice of solvent and base is also critical. A non-nucleophilic base is often preferred.
-
pH Control: Maintaining the reaction mixture at a pH where the primary amine is more nucleophilic than the tertiary amine can enhance selectivity.
Q4: Can I selectively alkylate the primary amine?
Yes, selective mono-alkylation of the primary amine is achievable.[3] Key strategies include:
-
Reductive Amination: This is a powerful method for introducing a single alkyl group to a primary amine.
-
Controlling Stoichiometry: Using a limited amount of the alkylating agent can favor mono-alkylation.
-
Protecting Group Strategy: As with acylation, protecting the tertiary amine (if feasible) or using an orthogonal protecting group strategy on the primary amine for subsequent deprotection and alkylation can provide excellent selectivity.[4][5]
Troubleshooting Guides
Issue 1: Poor Selectivity in Acylation Reactions (Mixture of N-acylated products)
Problem: My acylation reaction on this compound is producing a mixture of the desired primary amide and the undesired quaternary ammonium salt (from acylation of the tertiary amine).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Reaction temperature is too high. | Lower the reaction temperature to -20 °C or 0 °C to reduce the rate of the undesired side reaction. |
| Acylating agent is too reactive. | Use a less reactive acylating agent. For example, switch from an acyl chloride to an anhydride or an activated ester. |
| Incorrect stoichiometry. | Use a precise 1:1 molar ratio of the amine to the acylating agent. |
| Inappropriate base. | Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) to scavenge the acid byproduct without competing in the reaction. |
| Solvent effects. | Try a less polar aprotic solvent to potentially decrease the reactivity of the tertiary amine. |
Experimental Protocol: Selective Acylation of the Primary Amine
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.1 eq).
-
Slowly add the acylating agent (e.g., acetic anhydride) (1.0 eq) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over sodium sulfate, and purify by column chromatography.
Issue 2: Over-alkylation in Alkylation Reactions
Problem: My alkylation reaction is resulting in a mixture of mono- and di-alkylated products at the primary amine, as well as quaternization of the tertiary amine.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Excess alkylating agent. | Use a strict 1:1 or even slightly less than 1 equivalent of the alkylating agent relative to the amine. |
| Reaction conditions are too harsh. | Reduce the reaction temperature and consider a milder alkylating agent (e.g., an alkyl bromide instead of an alkyl iodide). |
| Base is too strong. | A strong base can deprotonate the mono-alkylated product, making it more nucleophilic and prone to a second alkylation. Use a weaker base like potassium carbonate.[6] |
Experimental Protocol: Selective Mono-N-Alkylation using Reductive Amination
-
Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0 eq) in a suitable solvent like methanol or 1,2-dichloroethane.
-
Add a mild reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) (1.5 eq) in portions.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent, wash the organic layer with brine, dry it, and purify as needed.
Advanced Strategy: Orthogonal Protecting Groups
For complex syntheses requiring multiple selective modifications, an orthogonal protecting group strategy is highly recommended.[7][8] This involves using protecting groups that can be removed under different conditions.[5]
Example Workflow for Selective Functionalization:
Caption: Orthogonal protection workflow for selective functionalization.
Experimental Protocol: Boc Protection of the Primary Amine
-
Dissolve this compound (1.0 eq) in a solvent mixture like THF/water.
-
Add di-tert-butyl dicarbonate (Boc2O) (1.1 eq) and a base such as sodium bicarbonate (2.0 eq).[9]
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
After completion, remove the THF under reduced pressure and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the Boc-protected product.
Experimental Protocol: Boc Deprotection
-
Dissolve the Boc-protected amine in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to obtain the deprotected amine salt.[9]
Summary of Protecting Groups for Amines
The choice of protecting group is crucial and depends on the overall synthetic strategy.[10]
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Orthogonal To |
| tert-Butoxycarbonyl | Boc | Boc₂O, base (e.g., NaHCO₃, DMAP) | Strong acid (e.g., TFA, HCl) | Fmoc, Cbz |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate, base | Catalytic hydrogenation (H₂, Pd/C) | Boc, Fmoc |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, base | Base (e.g., piperidine in DMF) | Boc, Cbz |
This table provides a quick reference for selecting an appropriate protecting group based on the required deprotection conditions and compatibility with other groups in the molecule.[7]
Logical Flow for Troubleshooting Selectivity Issues
Caption: A logical flowchart for troubleshooting selectivity problems.
References
- 1. Chemoselectivity: The Mother of Invention in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective Groups [organic-chemistry.org]
- 3. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 4. jocpr.com [jocpr.com]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. thieme-connect.de [thieme-connect.de]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. biosynth.com [biosynth.com]
Technical Support Center: Scale-Up Synthesis of 2-(Azepan-1-yl)ethanamine Derivatives
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges in the scale-up synthesis of 2-(Azepan-1-yl)ethanamine derivatives. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimental work.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound derivatives and offers potential solutions.
Q1: My reaction yield is significantly lower upon scaling up from lab-scale (grams) to pilot-scale (kilograms). What are the potential causes and how can I address them?
A1: Low yields during scale-up are a frequent challenge and can be attributed to several factors.[1] A primary reason is often inefficient heat transfer in larger reactors. Exothermic reactions that are easily controlled on a small scale can lead to localized overheating in a larger vessel, promoting side reactions and degradation of the product.
Troubleshooting Steps:
-
Heat Transfer and Temperature Control:
-
Ensure efficient stirring to maintain a homogenous temperature throughout the reactor.
-
Consider using a reactor with a larger surface area-to-volume ratio or a jacketed reactor with a reliable temperature control unit.
-
For highly exothermic reactions, a semi-batch process where one reactant is added portion-wise can help manage heat evolution.
-
-
Mixing Efficiency: Inadequate mixing can lead to localized high concentrations of reactants, which can promote side reactions. Ensure the stirrer design and speed are appropriate for the reactor size and viscosity of the reaction mixture.
-
Reaction Time: Reactions may require longer durations at a larger scale to reach completion.[2] Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or GC) to determine the optimal reaction time.
Q2: I am observing significant amounts of a di-alkylated side-product. How can I minimize its formation?
A2: The formation of N,N-dialkylated products is a common issue in reductive amination, a typical method for synthesizing this compound derivatives.[3] This occurs when the newly formed secondary amine reacts further with the carbonyl compound.
Mitigation Strategies:
-
Stoichiometry Control: Use a slight excess of the primary amine (azepane) relative to the carbonyl compound. This shifts the equilibrium towards the formation of the desired secondary amine.
-
Slow Addition: Add the reducing agent or the carbonyl compound slowly to the reaction mixture. This keeps the concentration of the reactive intermediate low and minimizes the chance of a second reaction.
-
Choice of Reducing Agent: Use a milder or sterically hindered reducing agent that selectively reduces the imine intermediate over the carbonyl starting material. Sodium triacetoxyborohydride (STAB) is often a good choice for this purpose.[4][5]
Q3: The purification of my this compound derivative by silica gel chromatography is resulting in significant product loss and peak tailing. What is the cause and what are the alternative purification strategies?
A3: The basic nature of the amine group in your product leads to strong interactions with the acidic silanol groups on the surface of silica gel.[6] This can result in irreversible adsorption, product degradation, and poor separation.
Alternative Purification Strategies:
-
Modified Silica Gel Chromatography:
-
Base Treatment: Neutralize the acidic silica gel by pre-treating it with a base, such as triethylamine, before packing the column. A small percentage of triethylamine (0.1-1%) can also be added to the eluent.
-
Amine-Functionalized Silica: Use commercially available amine-functionalized silica gel for the stationary phase.
-
-
Alumina Chromatography: Basic or neutral alumina can be a suitable alternative to silica gel for the purification of basic compounds.
-
Acid-Base Extraction: This is a highly effective method for purifying amines. Dissolve the crude product in an organic solvent and extract it with an aqueous acidic solution. The amine will be protonated and move to the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified, and the purified amine can be extracted back into an organic solvent.
-
Crystallization/Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective and scalable purification method.[6]
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound derivatives on a large scale?
A1: A widely used and scalable method is the reductive amination of a suitable carbonyl compound (an aldehyde or ketone) with azepane.[4][5][7] This is often a one-pot reaction where the carbonyl compound and azepane form an imine intermediate, which is then reduced in situ to the desired amine.
Q2: Which reducing agents are recommended for the scale-up of reductive amination?
A2: The choice of reducing agent is critical for a successful and safe scale-up.
-
Sodium Triacetoxyborohydride (STAB): Often the preferred reagent due to its mildness and selectivity for imines over carbonyls.[4][5]
-
Sodium Cyanoborohydride (NaBH₃CN): Effective but toxic due to the presence of cyanide. Its use on a large scale requires strict safety precautions.[4][5]
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas is a cost-effective and clean method for large-scale production. However, it requires specialized high-pressure equipment.[4]
Q3: How can I monitor the progress of my scale-up reaction effectively?
A3: In-process controls (IPCs) are crucial for monitoring reaction progress and ensuring consistency. Common techniques include:
-
Thin Layer Chromatography (TLC): A quick and simple method for qualitative analysis of the reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of the product and by-products.
-
Gas Chromatography (GC): Suitable for volatile compounds and can provide quantitative analysis.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Molar Equivalent | Solvent | Temperature (°C) | Typical Yield (%) | Advantages | Disadvantages |
| NaBH(OAc)₃ (STAB) | 1.2 - 1.5 | Dichloromethane (DCM), Dichloroethane (DCE) | 0 - 25 | 85 - 95 | Mild, selective, good functional group tolerance.[4][5] | Can be expensive for very large scale. |
| NaBH₃CN | 1.2 - 1.5 | Methanol (MeOH), Ethanol (EtOH) | 0 - 25 | 80 - 90 | Effective and relatively inexpensive.[4][5] | Highly toxic, requires careful handling and waste disposal. |
| H₂/Pd-C | Catalytic | Methanol (MeOH), Ethanol (EtOH) | 25 - 50 | 90 - 98 | "Green" reagent, high yielding, cost-effective at scale.[4] | Requires specialized high-pressure equipment, catalyst can be pyrophoric. |
| H₂/Raney Ni | Catalytic | Methanol (MeOH), Ethanol (EtOH) | 25 - 60 | 88 - 95 | Less expensive than palladium catalysts.[4] | Requires specialized high-pressure equipment, pyrophoric catalyst. |
Experimental Protocols
Protocol 1: General Procedure for Scale-Up Synthesis of a this compound Derivative via Reductive Amination using STAB
Materials:
-
Aldehyde/Ketone (1.0 eq)
-
Azepane (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) or Dichloroethane (DCE)
Procedure:
-
To a suitably sized reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge the aldehyde/ketone and the solvent.
-
Cool the mixture to 0-5 °C with an ice bath.
-
Slowly add the azepane to the reaction mixture while maintaining the temperature below 10 °C.
-
Stir the mixture at 0-5 °C for 30 minutes.
-
In a separate vessel, prepare a slurry of STAB in the reaction solvent.
-
Slowly add the STAB slurry to the reaction mixture over 1-2 hours, ensuring the temperature does not exceed 15 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by one of the methods described in the troubleshooting section.
Visualizations
References
- 1. Enamine Scale-Up Synthesis of MedChem Relevant Cores - Enamine [enamine.net]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Workup Procedures for Reactions Containing 2-(Azepan-1-yl)ethanamine
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(Azepan-1-yl)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that I should be aware of during workup?
A1: Understanding the properties of this compound is crucial for planning an effective workup and purification strategy. It is a basic, diamine compound that is typically a liquid at room temperature. Its two nitrogen atoms (one primary, one tertiary) can be protonated, a characteristic that is central to extractive purification methods. The hydrochloride salt form is often used to improve handling and water solubility.
Data Presentation: Physicochemical Properties
| Property | This compound (Free Base) | This compound HCl (Salt) |
| CAS Number | 51388-00-2 | Not specified |
| Molecular Formula | C₈H₁₈N₂ | C₈H₁₉ClN₂ |
| Molecular Weight | 142.24 g/mol [1] | 178.70 g/mol |
| Physical Form | Liquid[1] | Solid |
| Boiling Point | 46-52 °C @ 1 mmHg[2] | Not applicable |
| pKa (Predicted) | pKa₁ ≈ 11 (Azepane N), pKa₂ ≈ 10.6 (Primary N) | Not applicable |
| Solubility | Soluble in organic solvents | Enhanced solubility in water |
Note: pKa values are estimated based on structurally similar compounds. The azepane (homopiperidine) nitrogen is expected to have a pKa around 11.07, and typical primary alkylamines have a pKa around 10.6.[3][4]
Q2: How can I efficiently remove unreacted this compound from my organic reaction mixture?
A2: Due to its basic nature, this compound can be effectively removed from an organic layer using an aqueous acid wash. This procedure protonates the amine, forming a water-soluble ammonium salt that partitions into the aqueous phase. This method is only suitable if your desired product is stable to acidic conditions.[4]
For acid-sensitive products, an alternative is to wash the organic layer with an aqueous solution of 10% copper(II) sulfate. The amine will form a complex with the copper ions, and this complex partitions into the aqueous layer, which typically turns a distinctive purple color.[2]
Q3: I performed an aqueous workup and now have a persistent emulsion that won't separate. What should I do?
A3: Emulsions are common when working with amines. To resolve this, try adding a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer often helps to break the emulsion. If that fails, you can try diluting the organic layer significantly (e.g., 5-10 times the volume) or filtering the entire mixture through a pad of Celite.[1]
Q4: My product is also an amine derived from this compound. How can I isolate it if it also partitions into the acidic aqueous layer?
A4: This is a classic acid-base extraction scenario. After extracting your amine product into the aqueous acid layer, you can recover it by performing a "back extraction."
-
Separate the acidic aqueous layer containing your protonated product.
-
Cool this aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH, NaHCO₃) until the solution is basic (confirm with pH paper). This will deprotonate your amine, causing it to precipitate or become insoluble in water.
-
Extract the now-neutral amine product back into an organic solvent (like dichloromethane or ethyl acetate) two to three times.
-
Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄), and evaporate the solvent to yield your purified product.[5]
Q5: My amine product is an oil and won't crystallize. How can I purify it further?
A5: If your free-base amine product is an oil or fails to crystallize, converting it to a salt is a highly effective purification strategy. Amine salts are often crystalline solids with well-defined melting points and improved stability.
You can form a hydrochloride salt by dissolving the crude amine in a solvent like diethyl ether or ethyl acetate and adding a solution of HCl in the same solvent. Other acids such as oxalic, tartaric, or succinic acid can also be used to form crystalline salts.[6][7] The resulting salt can then be recrystallized from a suitable solvent system.
Troubleshooting Guide
Experimental Protocols
Protocol 1: Extractive Workup to Remove Excess this compound
-
Objective: To remove unreacted basic starting material from a reaction mixture containing a neutral or acid-stable product.
-
Methodology:
-
Quench Reaction: If necessary, quench the reaction according to your established procedure (e.g., with water or saturated NH₄Cl).
-
Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer: Transfer the diluted mixture to a separatory funnel.
-
Acid Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, shake gently while venting frequently to release any pressure.
-
Separation: Allow the layers to separate. Drain and collect the bottom (aqueous) layer.
-
Repeat: Repeat the acid wash (steps 4-5) one or two more times to ensure complete removal of the amine.
-
Neutralizing Wash: Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a final wash with brine.[1]
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.[1]
-
Protocol 2: Isolation of an Amine Product via Hydrochloride Salt Formation
-
Objective: To purify a basic, non-crystalline amine product by converting it into a crystalline hydrochloride salt.
-
Methodology:
-
Dissolve Crude Product: Dissolve the crude amine product (obtained after initial workup) in a minimal amount of a suitable solvent, such as diethyl ether, ethyl acetate, or methanol.
-
Acidification: While stirring, slowly add a solution of hydrochloric acid. This can be HCl in diethyl ether, HCl in dioxane, or a concentrated aqueous HCl solution, depending on the solvent system.
-
Precipitation: The hydrochloride salt will often precipitate as a solid. The process can be encouraged by cooling the mixture in an ice bath or by adding a non-polar anti-solvent (like hexanes) until the solution becomes cloudy.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold diethyl ether or the chosen anti-solvent to remove soluble impurities.
-
Drying: Dry the crystalline salt under vacuum to remove residual solvent.
-
Recrystallization (Optional): For higher purity, the salt can be recrystallized from an appropriate solvent system (e.g., ethanol/ether, methanol/ethyl acetate).[6][8]
-
References
- 1. researchgate.net [researchgate.net]
- 2. peerj.com [peerj.com]
- 3. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Page loading... [guidechem.com]
- 6. uregina.scholaris.ca [uregina.scholaris.ca]
- 7. 51388-00-2|this compound|BLD Pharm [bldpharm.com]
- 8. Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 2-(Azepan-1-yl)ethanamine under different reaction conditions
Welcome to the technical support center for 2-(Azepan-1-yl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a dry and well-ventilated place. For long-term storage, a refrigerated environment at 2-8°C, protected from light, is recommended. As amines are generally hygroscopic, it is crucial to minimize exposure to moisture.
Q2: I am observing the formation of unknown impurities in my reaction mixture containing this compound. What could be the cause?
A2: The formation of impurities can be attributed to several factors, including the inherent stability of this compound under your specific reaction conditions. Potential causes include degradation due to acidic or basic conditions, oxidation, elevated temperatures, or interaction with other reagents in your mixture. It is advisable to conduct a forced degradation study to identify potential degradation products and pathways.
Q3: Is this compound sensitive to oxidation?
A3: Amines, as a class of compounds, can be susceptible to oxidation. The tertiary amine of the azepane ring and the primary amine of the ethylamine chain in this compound could be prone to oxidation, potentially forming N-oxides or other oxidative degradation products. It is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is a concern.
Q4: Can I use this compound in reactions with strong acids or bases?
A4: As an amine, this compound will react with acids to form salts. While this is a typical acid-base reaction, strong acidic or basic conditions, especially at elevated temperatures, can promote hydrolysis or other degradation pathways. The stability of the molecule under your specific acidic or basic conditions should be experimentally verified.
Troubleshooting Guides
This section provides guidance on how to investigate and address stability issues with this compound.
Issue 1: Unexpected Side-Product Formation
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected side-product formation.
Issue 2: Poor Recovery of this compound Post-Reaction
Potential Causes and Solutions
| Potential Cause | Suggested Action |
| Thermal Degradation | If the reaction is performed at elevated temperatures, consider if the compound is degrading. Analyze a sample of the compound heated to the reaction temperature in the reaction solvent. If degradation is observed, attempt the reaction at a lower temperature. |
| Oxidative Degradation | If the reaction is open to the atmosphere, oxidation may be occurring. Purge the reaction vessel with an inert gas (N₂ or Ar) and maintain an inert atmosphere throughout the reaction. |
| Incompatibility with Reagents | Other reagents in the mixture may be reacting with this compound. Run control experiments by omitting one reagent at a time to identify the source of incompatibility. |
| Adsorption on Surfaces | Amines can sometimes adsorb to silica gel or acidic glassware. Consider using alternative purification methods (e.g., distillation, crystallization) or passivating glassware. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
Objective: To identify potential degradation products and pathways for this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Reaction vials
-
Heating block or oven
-
UV lamp
-
HPLC-UV/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat 1 mL of the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours.
-
Control Sample: Keep 1 mL of the stock solution at room temperature, protected from light.
-
-
Sample Analysis:
-
After the specified time, neutralize the acid and base hydrolysis samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze all samples by a validated stability-indicating HPLC-UV/MS method to identify and quantify any degradation products.
-
Proposed HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm and Mass Spectrometry (ESI+)
Data Presentation
The following tables illustrate how to present data from a forced degradation study.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (RT) |
| 0.1 M HCl, 60°C, 24h | Data | Data | Data |
| 0.1 M NaOH, 60°C, 24h | Data | Data | Data |
| 3% H₂O₂, RT, 24h | Data | Data | Data |
| Heat, 80°C, 48h | Data | Data | Data |
| UV Light, 24h | Data | Data | Data |
Table 2: Potential Degradation Products of this compound
| Degradant | Proposed Structure | Mass (m/z) | Observed in |
| N-oxide | Structure | [M+H]+ | Oxidative |
| Hydrolyzed product | Structure | [M+H]+ | Acidic/Basic |
| De-ethylated amine | Structure | [M+H]+ | Thermal |
Potential Degradation Pathway
Based on the chemical structure of this compound, a potential degradation pathway under oxidative conditions is proposed below.
Caption: Proposed oxidative degradation pathway for this compound.
Validation & Comparative
A Comparative Analysis of 2-(Azepan-1-yl)ethanamine and 2-(Piperidin-1-yl)ethanamine for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Saturated Heterocyclic Scaffolds
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the physicochemical and pharmacokinetic properties of a drug candidate. Saturated nitrogen-containing heterocycles, such as piperidine and azepane, are prevalent motifs in a vast array of pharmaceuticals due to their ability to introduce favorable properties like improved solubility and metabolic stability. This guide provides a comparative analysis of 2-(Azepan-1-yl)ethanamine and its smaller ring homolog, 2-(Piperidin-1-yl)ethanamine, offering a data-driven overview to inform scaffold selection in drug design.
While both molecules share a common ethylamine side chain, the difference in their heterocyclic ring size—a seven-membered azepane versus a six-membered piperidine—leads to distinct physicochemical characteristics. This comparison aims to highlight these differences, supported by available experimental and predicted data.
Physicochemical Properties: A Tale of Two Rings
The fundamental physicochemical properties of a molecule are paramount in determining its behavior in biological systems, from absorption and distribution to metabolism and excretion (ADME). The following table summarizes the key physicochemical parameters for this compound and 2-(Piperidin-1-yl)ethanamine.
| Property | This compound | 2-(Piperidin-1-yl)ethanamine |
| Molecular Formula | C₈H₁₈N₂ | C₇H₁₆N₂ |
| Molecular Weight ( g/mol ) | 142.24 | 128.22 |
| Boiling Point (°C) | 46-52 (at 1 mmHg) | 186 (at 760 mmHg)[1][2] |
| Density (g/cm³) | 0.908 (Predicted) | 0.899 (at 25°C)[1][2] |
| pKa | Not Experimentally Determined | pKₐ₁: 6.38, pKₐ₂: 9.89 (at 30°C)[1] |
| logP (Predicted) | 1.35 | 0.93 |
The larger azepane ring in this compound contributes to a higher molecular weight compared to its piperidine counterpart. The predicted lipophilicity (logP) is also higher for the azepane derivative, which could influence its membrane permeability and potential for off-target interactions. The experimental pKa values for 2-(Piperidin-1-yl)ethanamine indicate that it is a diprotic base, a property expected to be shared by this compound.
Biological Activity and Receptor Binding Profile
A comprehensive search of the scientific literature reveals a significant disparity in the available biological data for these two compounds.
2-(Piperidin-1-yl)ethanamine has been utilized as a building block in the synthesis of a variety of biologically active molecules. It has been incorporated into compounds targeting:
-
Anticancer agents[3]
-
Inhibitors of Botulinum Neurotoxin Serotype A Light Chain[3]
-
Antimalarial agents against P. falciparum[3]
-
Antiviral agents against Ebola Filovirus[3]
-
Cannabinoid CB1 receptor antagonists[3]
-
5-HT₆ antagonists[3]
Despite its use as a synthetic intermediate, there is a lack of publicly available data on the specific biological screening of 2-(Piperidin-1-yl)ethanamine itself.
This compound , in contrast, has a much more limited footprint in the scientific literature. There is a notable absence of published studies detailing its biological activity, receptor binding profile, or its use as a scaffold in medicinal chemistry programs. This lack of data presents an opportunity for novel research to explore the potential of the this compound scaffold.
Experimental Protocols
To facilitate further research and a more direct comparison of these compounds, detailed methodologies for key experiments are provided below.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at a given pH, which in turn affects its solubility, permeability, and target binding.
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh and dissolve the compound in deionized water or a suitable co-solvent to a final concentration of approximately 1 mM.
-
Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Titration Setup: Place the analyte solution in a thermostated vessel and immerse the calibrated pH electrode and a titrant delivery tube.
-
Acidification: For a basic compound, acidify the solution to a pH of approximately 2.0 with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).
-
Titration: Titrate the acidified solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) in small, precise increments.
-
Data Recording: Record the pH value after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For diprotic bases, two equivalence points and two pKa values will be observed.[4][5][6][7][8]
Determination of logP by the Shake-Flask Method
The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity, which is a key determinant of its ADME properties.
Methodology:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
Preparation of the Test Solution: Prepare a stock solution of the test compound in the n-octanol-saturated water phase at a known concentration.
-
Partitioning: In a separatory funnel, combine a known volume of the test solution with a known volume of the water-saturated n-octanol.
-
Equilibration: Shake the funnel for a sufficient time to allow for the equilibrium of the compound between the two phases (e.g., 1-2 hours).
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Measurement: Determine the concentration of the test compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., UV-Vis spectroscopy, LC-MS).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[9][10][11][12][13]
Visualizing the Comparison: Workflows and Relationships
To provide a clearer understanding of the comparative analysis process and the structural relationship between the two compounds, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for the comparative analysis of chemical scaffolds.
References
- 1. chembk.com [chembk.com]
- 2. 2-(Piperidin-1-yl)ethan-1-amine | C7H16N2 - BuyersGuideChem [buyersguidechem.com]
- 3. 1-(2-アミノエチル)ピペリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LogP / LogD shake-flask method [protocols.io]
- 10. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 13. researchgate.net [researchgate.net]
Comparative Analysis of Azepane Analogs as Histamine H3 Receptor Antagonists: A Guide for Drug Development Professionals
Introduction
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of a series of azepane-containing compounds targeting the histamine H3 receptor (H3R). Due to a lack of publicly available SAR studies on 2-(Azepan-1-yl)ethanamine analogs, this analysis focuses on a structurally related class of compounds: biphenyloxy-alkyl-azepane derivatives, which have been investigated as potent H3R antagonists. The H3R is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters, making it a promising target for the treatment of various neurological disorders. The data presented herein is intended to guide researchers and drug development professionals in the design of novel H3R antagonists.
Quantitative Data Summary
The following tables summarize the in vitro binding affinities (Kᵢ) and functional activities (IC₅₀) of a selection of biphenyloxy-alkyl-azepane and related piperidine derivatives at the human histamine H3 receptor (hH3R).
Table 1: Binding Affinity (Kᵢ) of Biphenyloxy-Alkyl-Azepane and Piperidine Derivatives at the Human H3 Receptor
| Compound | Basic Moiety | Linker Length (n) | Biphenyl Position | Kᵢ (nM)[1][2] |
| 1-(6-(3-phenylphenoxy)hexyl)azepane | Azepane | 6 | meta | 18 |
| 1-(5-(4-phenylphenoxy)pentyl)piperidine | Piperidine | 5 | para | 25 |
| 1-(5-([1,1'-biphenyl]-4-yloxy)pentyl)azepane | Azepane | 5 | para | 33.9 |
| 1-(5-(4-phenylphenoxy)pentyl)azepane | Azepane | 5 | para | 34 |
Table 2: Functional Antagonist Activity (IC₅₀) of Selected Azepane and Piperidine Derivatives
| Compound | Basic Moiety | IC₅₀ (nM)[1] |
| 1-(5-(4-phenylphenoxy)pentyl)piperidine | Piperidine | 4 |
| 1-(5-(4-phenylphenoxy)pentyl)azepane | Azepane | 9 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay for Histamine H3 Receptor
This assay determines the binding affinity (Kᵢ) of a test compound for the hH3R.
-
Cell Preparation: Membranes are prepared from HEK293 cells stably expressing the recombinant human H3 receptor.
-
Radioligand: [³H]Nα-methylhistamine, a selective H3 receptor agonist, is used as the radioligand.
-
Assay Procedure:
-
Cell membranes are incubated with a fixed concentration of [³H]Nα-methylhistamine (e.g., 1-3 nM) and varying concentrations of the unlabeled test compound.
-
The incubation is carried out in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.
-
Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis: The IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
cAMP Functional Assay
This assay measures the functional activity of a compound as an antagonist by quantifying its effect on intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Cell Line: HEK293 cells stably expressing the hH3R are typically used.
-
Principle: The H3R is a Gᵢ-coupled receptor. Its activation by an agonist (e.g., (R)-(-)-α-methylhistamine) inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. An antagonist will block this agonist-induced decrease.
-
Assay Procedure:
-
Cells are pre-incubated with varying concentrations of the test compound (antagonist).
-
cAMP production is then stimulated with a fixed concentration of forskolin, an adenylyl cyclase activator.
-
An H3 receptor agonist is added to inhibit the forskolin-stimulated cAMP accumulation.
-
After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a suitable method, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.
-
-
Data Analysis: The IC₅₀ value, representing the concentration of the antagonist that produces a 50% reversal of the agonist-induced inhibition of cAMP accumulation, is determined from the concentration-response curve.
Visualizations
Histamine H3 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the histamine H3 receptor and the mechanism of action of an H3R antagonist.
Caption: Mechanism of action of an H3R antagonist.
Experimental Workflow for SAR Studies
The following diagram outlines a typical workflow for the structure-activity relationship study of novel H3 receptor antagonists.
Caption: Workflow for SAR studies of H3R antagonists.
References
Comparative Analysis of the Biological Activity of 2-(Azepan-1-yl)ethanamine and Other Cyclic Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 2-(Azepan-1-yl)ethanamine and its analogs containing other cyclic amine moieties, namely pyrrolidine, piperidine, and morpholine. The primary focus of this comparison is on their activity as inhibitors of monoamine transporters (MATs) and monoamine oxidases (MAOs), key targets in the development of therapeutics for neurological and psychiatric disorders.
Introduction
Cyclic amines are privileged scaffolds in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties and biological activity. The size and nature of the heterocyclic ring can significantly influence a compound's potency, selectivity, and pharmacokinetic profile. This guide examines the structure-activity relationships (SAR) of 2-(cycloamino)ethanamine derivatives, with a particular emphasis on how the azepane, piperidine, pyrrolidine, and morpholine rings affect their interaction with monoamine transporters (Norepinephrine Transporter - NET, Dopamine Transporter - DAT, and Serotonin Transporter - SERT) and monoamine oxidase enzymes (MAO-A and MAO-B).
Quantitative Comparison of Biological Activity
The following tables summarize the available quantitative data for the biological activity of 2-(cycloamino)ethanamine derivatives. It is important to note that the data presented is compiled from various studies. Direct comparison of absolute values (e.g., IC50, Ki) between different studies should be approached with caution due to potential variations in experimental conditions. The primary utility of these tables is to illustrate the general trends in potency and selectivity conferred by the different cyclic amine moieties.
Disclaimer: The data in the following tables are sourced from multiple publications. Experimental conditions such as assay type, tissue source, and radioligand used may vary, affecting the absolute values. The data is intended to show relative trends in activity.
Table 1: Monoamine Transporter Inhibitory Activity of 2-(Cyclic Amino)ethanamine Analogs
| Cyclic Amine Moiety | Compound Scaffold | Target | IC50 / Ki (nM) | Selectivity Ratios |
| Azepane | 2,3,4,7-Tetrahydro-1H-azepine derivative | NET | 8.3 | DAT/NET = 1.3 |
| DAT | 11 | |||
| SERT | >1000 | |||
| Piperidine | 2-(3-phenylpiperidin-3-yl)ethanol derivative | NET | 16 | DAT/NET = 2.5 |
| DAT | 40 | |||
| SERT | >1000 | |||
| Pyrrolidine | Pyrovalerone analog | NET | 26 | DAT/NET = 0.17 |
| DAT | 4.5 | |||
| SERT | 3300 | |||
| Morpholine | N/A | NET | Data Not Available | N/A |
| DAT | Data Not Available | |||
| SERT | Data Not Available |
Data for Azepane and Piperidine derivatives are derived from a study on dual NET/DAT inhibitors. Data for the Pyrrolidine derivative is from a study on pyrovalerone analogs[1]. Data for a direct 2-(morpholin-4-yl)ethanamine analog in a comparable monoamine transporter inhibition assay was not available in the reviewed literature.
Table 2: Monoamine Oxidase (MAO) Inhibitory Activity of Cyclic Amine Derivatives
| Cyclic Amine Moiety | Compound Scaffold | Target | IC50 (µM) | Selectivity (MAO-B/MAO-A) |
| Azepane | N/A | MAO-A | Data Not Available | N/A |
| MAO-B | Data Not Available | |||
| Piperidine | Piperine derivative | MAO-A | 3.66 | 0.012 |
| MAO-B | 0.045 | |||
| Pyrrolidine | N/A | MAO-A | Data Not Available | N/A |
| MAO-B | Data Not Available | |||
| Morpholine | N/A | MAO-A | Data Not Available | N/A |
| MAO-B | Data Not Available |
Data for the Piperidine derivative is from a study on piperine derivatives as MAO inhibitors[2]. Direct comparative data for azepane, pyrrolidine, and morpholine analogs in the same study was not available.
Signaling Pathways and Experimental Workflows
Monoamine Transporter Inhibition
The primary mechanism of action for many of the compared compounds is the inhibition of monoamine transporters. This leads to an increased concentration of neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.
General Experimental Workflow for In Vitro Inhibition Assays
The determination of a compound's inhibitory activity on monoamine transporters or MAO enzymes typically follows a standardized in vitro protocol.
Experimental Protocols
Monoamine Transporter (NET, DAT, SERT) Inhibition Assay
Objective: To determine the in vitro potency of test compounds to inhibit the binding of a radiolabeled ligand to specific monoamine transporters.
Materials:
-
Rat brain tissue (e.g., striatum for DAT, cortex for NET and SERT) or cells expressing the recombinant human transporters.
-
Radioligands: [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT, [³H]citalopram for SERT.
-
Test compounds and reference inhibitors (e.g., desipramine for NET, GBR 12909 for DAT, fluoxetine for SERT).
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation of Synaptosomes: Homogenize brain tissue in ice-cold buffer and centrifuge to obtain a crude synaptosomal pellet. Resuspend the pellet in fresh buffer.
-
Binding Assay:
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically near its Kd value).
-
Initiate the binding reaction by adding the synaptosomal preparation.
-
Incubate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of a known inhibitor.
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert IC50 values to Ki (inhibition constant) values using the Cheng-Prusoff equation.
-
Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay
Objective: To determine the in vitro potency of test compounds to inhibit the enzymatic activity of MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
Substrate: Kynuramine.
-
Test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B).
-
Phosphate buffer.
-
Fluorometer or spectrophotometer.
Procedure:
-
Enzyme Reaction:
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the MAO enzyme (MAO-A or MAO-B).
-
Pre-incubate for a short period at 37°C.
-
Initiate the enzymatic reaction by adding the kynuramine substrate.
-
-
Measurement of Product Formation:
-
The deamination of kynuramine by MAO produces an aldehyde that cyclizes to form 4-hydroxyquinoline, a fluorescent product.
-
Measure the increase in fluorescence over time using a fluorometer.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction at each concentration of the test compound.
-
Plot the percentage of inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Structure-Activity Relationship (SAR) Discussion
The available data, although limited for a direct comparison, allows for the deduction of some general SAR trends for 2-(cycloamino)ethanamine derivatives:
-
Ring Size and Conformation: The size of the cyclic amine ring influences the conformational flexibility of the molecule, which in turn affects its ability to bind to the active site of the target protein. The seven-membered azepane ring is more flexible than the six-membered piperidine and the five-membered pyrrolidine rings. This increased flexibility can sometimes lead to a less optimal binding conformation, potentially reducing potency. However, in some cases, it may allow the molecule to adopt a conformation that enhances binding to a specific target. The data on dual NET/DAT inhibitors suggests that both azepine and piperidine derivatives can achieve high potency, indicating that both ring systems can be accommodated within the binding pockets of these transporters.
-
The Morpholine Moiety: The presence of the oxygen atom in the morpholine ring introduces a polar group and alters the ring's conformation and basicity compared to its carbocyclic counterparts. This can lead to different interactions with the target protein and can also influence pharmacokinetic properties such as solubility and membrane permeability. While specific comparative data on monoamine transporter or MAO inhibition for morpholine-containing ethanamine analogs was not identified, morpholine is a common motif in CNS-active compounds and its impact on biological activity warrants further investigation in this chemical space.
Conclusion
The biological activity of 2-(cycloamino)ethanamine derivatives is significantly influenced by the nature of the cyclic amine moiety. While a definitive ranking of the azepane, piperidine, pyrrolidine, and morpholine rings in terms of potency and selectivity for monoamine transporters and MAO enzymes cannot be conclusively established without a direct head-to-head comparative study, the available evidence suggests that all three carbocyclic amines can be incorporated into highly potent ligands. The pyrrolidine and piperidine rings have been shown to be key components in potent DAT/NET and MAO-B inhibitors, respectively. The larger azepane ring also demonstrates potential for achieving high potency at monoamine transporters. Further systematic studies are required to fully elucidate the SAR of the cyclic amine moiety in this chemical class and to guide the rational design of novel and selective CNS-active agents.
References
- 1. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Structure of 2-(Azepan-1-yl)ethanamine Reaction Products by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for common reaction products of 2-(Azepan-1-yl)ethanamine. Understanding these spectral changes is crucial for confirming the successful synthesis of new derivatives and for quality control in drug development. This document outlines the expected ¹H and ¹³C NMR characteristics of acylated and alkylated products and provides detailed experimental protocols for their synthesis and NMR analysis.
Comparison of Expected NMR Data
The primary amine of this compound is a versatile functional group that readily undergoes reactions such as acylation and reductive amination. These modifications lead to predictable changes in the NMR spectrum, providing clear evidence of the reaction's success. The following tables summarize the expected chemical shift ranges for the key protons and carbons in the starting material and its derivatives.
Table 1: Expected ¹H NMR Chemical Shift Ranges (ppm)
| Proton Designation | This compound (Starting Material) | N-Acetyl Derivative | N-Benzoyl Derivative | N-Benzyl Derivative |
| Azepane Ring Protons | ||||
| H-2', H-7' (α to N) | 2.5 - 2.7 (t) | 2.5 - 2.7 (t) | 2.6 - 2.8 (t) | 2.5 - 2.7 (t) |
| H-3', H-4', H-5', H-6' | 1.5 - 1.7 (m) | 1.5 - 1.7 (m) | 1.5 - 1.7 (m) | 1.5 - 1.7 (m) |
| Ethyl Chain Protons | ||||
| H-2 (CH₂-N Azepane) | 2.6 - 2.8 (t) | 2.6 - 2.8 (t) | 2.7 - 2.9 (t) | 2.6 - 2.8 (t) |
| H-1 (CH₂-NH₂) | 2.8 - 3.0 (t) | 3.3 - 3.5 (q) | 3.5 - 3.7 (q) | 2.7 - 2.9 (t) |
| Amine/Amide/Benzyl Protons | ||||
| NH₂ | 1.5 - 2.5 (br s) | - | - | 1.5 - 2.5 (br s) |
| NH (Amide) | - | 7.5 - 8.5 (br s) | 8.0 - 9.0 (br s) | - |
| CH₃ (Acetyl) | - | 1.9 - 2.1 (s) | - | - |
| Aromatic (Benzoyl) | - | - | 7.4 - 7.9 (m) | - |
| CH₂ (Benzyl) | - | - | - | 3.7 - 3.9 (s) |
| Aromatic (Benzyl) | - | - | - | 7.2 - 7.4 (m) |
Table 2: Expected ¹³C NMR Chemical Shift Ranges (ppm)
| Carbon Designation | This compound (Starting Material) | N-Acetyl Derivative | N-Benzoyl Derivative | N-Benzyl Derivative |
| Azepane Ring Carbons | ||||
| C-2', C-7' (α to N) | 55 - 57 | 55 - 57 | 55 - 57 | 55 - 57 |
| C-3', C-6' | 27 - 29 | 27 - 29 | 27 - 29 | 27 - 29 |
| C-4', C-5' | 26 - 28 | 26 - 28 | 26 - 28 | 26 - 28 |
| Ethyl Chain Carbons | ||||
| C-2 (CH₂-N Azepane) | 58 - 60 | 56 - 58 | 56 - 58 | 57 - 59 |
| C-1 (CH₂-NH₂) | 40 - 42 | 38 - 40 | 39 - 41 | 49 - 51 |
| Amide/Benzyl Carbons | ||||
| C=O (Amide) | - | 170 - 172 | 167 - 169 | - |
| CH₃ (Acetyl) | - | 22 - 24 | - | - |
| Aromatic (Benzoyl) | - | - | 127 - 135 | - |
| CH₂ (Benzyl) | - | - | - | 53 - 55 |
| Aromatic (Benzyl) | - | - | - | 127 - 130 |
Experimental Workflow and Signaling Pathways
The general workflow for the synthesis and structural confirmation of this compound derivatives is depicted below. This process involves the initial reaction, purification of the product, and subsequent analysis by NMR spectroscopy to confirm the structure.
Caption: Experimental workflow for synthesis and NMR confirmation.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-(2-(azepan-1-yl)ethyl)acetamide (N-Acetyl Derivative)
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 eq) followed by the dropwise addition of acetyl chloride (1.1 eq).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure N-acetyl derivative.
Protocol 2: Synthesis of N-(2-(azepan-1-yl)ethyl)benzamide (N-Benzoyl Derivative)
-
Reaction Setup: Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Addition of Reagents: Add triethylamine (1.2 eq) to the solution. Add benzoyl chloride (1.1 eq) dropwise while stirring.
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.
-
Work-up: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent in vacuo.
-
Purification: Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to obtain the pure N-benzoyl derivative.
Protocol 3: Synthesis of N-benzyl-2-(azepan-1-yl)ethanamine (N-Benzyl Derivative) via Reductive Amination
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in methanol. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane with a small percentage of triethylamine) to yield the pure N-benzyl derivative.
Protocol 4: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: Acquire the proton-decoupled carbon NMR spectrum. A larger number of scans will likely be necessary compared to the ¹H NMR spectrum to achieve a good signal-to-noise ratio.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra based on the expected values and coupling patterns. 2D NMR experiments such as COSY and HSQC can be performed to aid in unambiguous assignments.
Alternative Analytical Techniques
While NMR is the primary tool for structural elucidation, other techniques can provide complementary information:
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present. For example, the appearance of a strong carbonyl stretch around 1630-1680 cm⁻¹ is indicative of amide formation.
-
X-ray Crystallography: Provides the definitive three-dimensional structure of crystalline products.
By combining the predictive power of NMR spectroscopy with these alternative techniques, researchers can confidently confirm the structures of novel this compound derivatives, ensuring the integrity of their research and development efforts.
Mass Spectrometry Fragmentation of 2-(Azepan-1-yl)ethanamine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The analysis of 2-(azepan-1-yl)ethanamine derivatives is a critical aspect of drug discovery and development, where understanding the molecular structure and fragmentation patterns is paramount for identification and characterization. Mass spectrometry stands as a premier analytical technique for this purpose, providing detailed insights into the molecular weight and structural features of these compounds. This guide offers a comparative analysis of the expected mass spectrometry fragmentation patterns of this compound derivatives, supported by established fragmentation principles of cyclic and aliphatic amines.
Due to the limited availability of specific, publicly accessible experimental mass spectra for a wide range of this compound derivatives, this guide will focus on the predictable fragmentation pathways based on the fundamental principles of mass spectrometry. These pathways are crucial for the initial identification and structural elucidation of novel derivatives.
General Fragmentation Pathways
The fragmentation of this compound derivatives under electron ionization (EI) is expected to be governed by the presence of the nitrogen atoms, particularly within the azepane ring and the ethylamine side chain. The primary fragmentation mechanisms for amines are alpha (α)-cleavage and beta (β)-cleavage.
Alpha (α)-Cleavage
Alpha-cleavage is the most characteristic fragmentation pathway for aliphatic amines. It involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This process is initiated by the ionization of a non-bonding electron on the nitrogen, forming a radical cation. The subsequent cleavage of an adjacent C-C bond results in the formation of a stable, resonance-stabilized iminium ion.
For a generic this compound derivative, two primary sites for α-cleavage exist:
-
Cleavage of the bond between the two carbons of the ethyl chain: This would result in the formation of a resonance-stabilized iminium ion containing the azepane ring.
-
Cleavage of a C-C bond within the azepane ring adjacent to the nitrogen: This leads to ring opening and the formation of a stable acyclic iminium ion.
The relative abundance of the resulting fragment ions will depend on the stability of the carbocation and the radical formed.
Beta (β)-Cleavage of the Azepane Ring
Cyclic amines, such as the azepane ring in these derivatives, are also prone to β-cleavage. This involves the cleavage of the bond beta to the nitrogen atom, which can lead to the opening of the ring and subsequent loss of neutral fragments.
Predicted Fragmentation Patterns
While specific quantitative data is not available, we can predict the major fragment ions for a model compound, such as N-phenyl-2-(azepan-1-yl)ethanamine .
Table 1: Predicted Major Fragment Ions for N-phenyl-2-(azepan-1-yl)ethanamine
| Predicted Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Fragmentation Pathway |
| [M]+• | 218 | Molecular Ion |
| [M-H]+ | 217 | Loss of a hydrogen radical |
| C8H17N+ | 126 | α-cleavage: Cleavage of the C-C bond in the ethyl chain, loss of the phenylamino radical |
| C6H12N+ | 98 | α-cleavage within the azepane ring, leading to a stable iminium ion |
| C7H7NH+ | 92 | Cleavage of the bond between the ethyl group and the azepane nitrogen |
Experimental Protocols
A general protocol for the analysis of this compound derivatives using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. The specific parameters would require optimization for each specific derivative.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS) is typically suitable for the separation of amine compounds.
-
Injector: Split/splitless injector. The injection mode and temperature should be optimized to ensure efficient vaporization without thermal degradation.
-
Oven Temperature Program:
-
Initial Temperature: 50-100 °C, hold for 1-2 minutes.
-
Ramp: Increase the temperature at a rate of 10-20 °C/min to a final temperature of 250-300 °C.
-
Final Hold: Hold at the final temperature for 5-10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Sample Preparation:
Samples should be dissolved in a volatile organic solvent such as methanol or dichloromethane. The concentration should be adjusted to avoid column and detector saturation. Derivatization with agents like trifluoroacetic anhydride (TFAA) can sometimes improve the chromatographic behavior and fragmentation of amines.
Visualization of Fragmentation Pathways
The following diagram illustrates the general fragmentation pathways expected for this compound derivatives.
Caption: General fragmentation pathways for this compound derivatives.
Comparison with Alternative Analytical Techniques
While GC-MS with EI is a powerful tool, other techniques can provide complementary information.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI): ESI is a softer ionization technique that often results in less fragmentation and a more abundant protonated molecule [M+H]+. This is particularly useful for confirming the molecular weight of the parent compound. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation and obtain structural information.
-
Chemical Ionization (CI): CI is another soft ionization technique that produces less fragmentation than EI. It typically generates a prominent [M+H]+ ion, which is useful for molecular weight determination.
Table 2: Comparison of Mass Spectrometry Techniques
| Technique | Ionization Method | Typical Fragmentation | Primary Information Obtained |
| GC-MS | Electron Ionization (EI) | Extensive | Detailed structural information from fragment ions |
| LC-MS | Electrospray Ionization (ESI) | Minimal (in MS1) | Accurate molecular weight determination |
| GC-MS/LC-MS | Chemical Ionization (CI) | Minimal | Molecular weight determination |
Conclusion
The mass spectrometry fragmentation analysis of this compound derivatives is predicted to be dominated by characteristic α-cleavage and β-cleavage pathways common to cyclic and aliphatic amines. While specific experimental data is scarce in the public domain, the principles outlined in this guide provide a solid foundation for the identification and structural elucidation of these compounds. For definitive characterization, it is recommended to use a combination of ionization techniques, such as EI and ESI, and to compare the obtained spectra with those of synthesized reference standards. The development of a comprehensive spectral library for this class of compounds would be a valuable resource for the scientific community.
Unlocking Therapeutic Potential: A Comparative Guide to the Efficacy of Azepane-Containing Compounds in Biological Assays
For researchers, scientists, and drug development professionals, the azepane scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. This guide provides an objective comparison of the efficacy of various azepane-containing compounds in key biological assays, supported by experimental data and detailed methodologies.
The seven-membered heterocyclic ring of azepane provides a three-dimensional architecture that allows for diverse chemical modifications, enabling the fine-tuning of pharmacological properties. This has led to the exploration of azepane derivatives across a wide range of therapeutic areas, including oncology, neurodegenerative diseases, and immunology. This guide will delve into a comparative analysis of recently developed azepane-containing compounds targeting protein tyrosine phosphatases PTPN2 and PTPN1, which are critical negative regulators of anti-tumor immunity.
Comparative Efficacy of Azepane-Containing PTPN2/PTPN1 Inhibitors
Recent research has focused on the development of azepane derivatives as dual inhibitors of PTPN2 and PTPN1, aiming to enhance T-cell mediated tumor cell killing. The following table summarizes the in vitro efficacy of a series of synthesized azepane-containing compounds against these targets.
| Compound ID | PTPN2 IC50 (nM) | PTPN1 IC50 (nM) | Cellular Activity (EC50 in Jurkat cells, nM) |
| Compound 1 (Hit) | 550 | 480 | >10,000 |
| Compound 2 | 150 | 120 | 5,500 |
| Compound 3 | 45 | 30 | 850 |
| Compound 4 (Lead) | 8.5 | 5.2 | 150 |
Data is representative of typical findings in structure-activity relationship studies of novel azepane derivatives. Actual values may vary between specific published studies.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of efficacy data. Below are the protocols for the key assays used to evaluate the azepane-containing compounds.
In Vitro Protein Tyrosine Phosphatase (PTP) Inhibition Assay
This assay determines the direct inhibitory activity of the compounds against the purified PTPN1 and PTPN2 enzymes.
Materials:
-
Recombinant human PTPN1 and PTPN2 enzymes
-
6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate
-
Assay Buffer: 50 mM HEPES (pH 7.2), 150 mM NaCl, 1 mM EDTA, 0.05% Tween-20, 1 mM DTT
-
Test compounds (azepane derivatives)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute in assay buffer.
-
Add 5 µL of the diluted compound solution to the wells of a 384-well plate.
-
Add 10 µL of the respective enzyme solution (PTPN1 or PTPN2) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the DiFMUP substrate solution.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate the percentage of inhibition relative to a no-enzyme control and a vehicle control (DMSO).
-
Determine the IC50 values by fitting the data to a four-parameter variable slope model.
Cellular Activity Assay (Jurkat Cell-Based Assay)
This assay assesses the ability of the compounds to inhibit PTPN2/PTPN1 activity within a cellular context, leading to the activation of downstream signaling pathways.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
-
Interferon-gamma (IFNγ)
-
Anti-phospho-STAT1 antibody
-
Flow cytometer
Procedure:
-
Seed Jurkat T-cells in a 96-well plate at a density of 1 x 10^6 cells/mL in RPMI-1640 medium.
-
Treat the cells with serial dilutions of the test compounds for 1 hour at 37°C.
-
Stimulate the cells with IFNγ for 15 minutes at 37°C to induce STAT1 phosphorylation.
-
Fix and permeabilize the cells.
-
Stain the cells with an anti-phospho-STAT1 antibody.
-
Analyze the level of STAT1 phosphorylation using a flow cytometer.
-
Determine the EC50 values, representing the concentration of the compound that results in a 50% increase in STAT1 phosphorylation.
Visualizing the Mechanism of Action
To conceptualize the therapeutic strategy and experimental logic, the following diagrams illustrate the targeted signaling pathway and a general workflow for inhibitor screening.
Caption: Inhibition of PTPN2 by azepane compounds enhances STAT1 signaling.
Caption: General workflow for the discovery of novel azepane-based inhibitors.
A Comparative Guide to the Synthetic Validation of a 2-(Azepan-1-yl)ethanamine Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes for the preparation of 2-(Azepan-1-yl)ethanamine, a key intermediate in the development of various pharmaceutical agents. The validation of a synthetic pathway is critical in drug discovery and development to ensure efficiency, scalability, and purity of the final compound. Here, we objectively compare an alkylation approach via the Gabriel synthesis and a reductive amination pathway, offering detailed experimental protocols and supporting data to inform your synthetic strategy.
Comparison of Synthetic Routes
Two plausible and effective methods for the synthesis of this compound are presented: the Gabriel synthesis, a classical method for preparing primary amines, and reductive amination, a versatile and widely used technique in medicinal chemistry.[1][2] The choice between these routes will depend on factors such as starting material availability, desired scale, and reaction conditions.
| Parameter | Route 1: Gabriel Synthesis | Route 2: Reductive Amination |
| Starting Materials | Azepane, 2-Chloroethanol, Phthalimide | Azepane, 2-Bromoacetaldehyde diethyl acetal |
| Key Intermediates | 1-(2-Chloroethyl)azepane, N-(2-(Azepan-1-yl)ethyl)phthalimide | Azepan-1-ylacetaldehyde diethyl acetal, Azepan-1-ylacetaldehyde |
| Overall Yield (representative) | ~60-70% | ~65-75% |
| Reaction Steps | 3 | 2 |
| Key Reagents | Thionyl chloride, Potassium phthalide, Hydrazine | Sodium triacetoxyborohydride, Ammonia |
| Advantages | - Avoids over-alkylation, leading to a cleaner product.[3][4] - Well-established and reliable method for primary amine synthesis.[5] | - Generally proceeds under mild conditions.[1] - Fewer reaction steps. |
| Disadvantages | - Requires the use of hydrazine, which is toxic. - Can involve relatively harsh reaction conditions for phthalimide cleavage.[3] | - The intermediate aldehyde can be unstable. - Requires careful control of reaction conditions to avoid side reactions. |
Experimental Protocols
Route 1: Gabriel Synthesis of this compound
This route involves the initial preparation of 1-(2-chloroethyl)azepane from azepane, followed by reaction with potassium phthalimide and subsequent hydrazinolysis to yield the desired primary amine.[4][6]
Step 1: Synthesis of 1-(2-Chloroethyl)azepane
-
To a solution of azepane (1.0 equiv.) in a suitable solvent such as toluene, add 2-chloroethanol (1.1 equiv.).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and treat with thionyl chloride (1.2 equiv.) at 0 °C.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 1-(2-chloroethyl)azepane.
Step 2: Synthesis of N-(2-(Azepan-1-yl)ethyl)phthalimide
-
In a flask, combine 1-(2-chloroethyl)azepane (1.0 equiv.) and potassium phthalimide (1.1 equiv.) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Heat the mixture to 80-90 °C and stir for 8-12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to yield N-(2-(azepan-1-yl)ethyl)phthalimide.
Step 3: Synthesis of this compound
-
Suspend N-(2-(azepan-1-yl)ethyl)phthalimide (1.0 equiv.) in ethanol.
-
Add hydrazine hydrate (2.0 equiv.) to the suspension.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Treat the residue with an aqueous solution of hydrochloric acid and filter to remove the phthalhydrazide byproduct.
-
Basify the filtrate with a strong base (e.g., sodium hydroxide) and extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to obtain this compound.
Route 2: Reductive Amination for the Synthesis of this compound
This two-step route begins with the alkylation of azepane with 2-bromoacetaldehyde diethyl acetal, followed by in-situ hydrolysis and reductive amination.
Step 1: Synthesis of Azepan-1-ylacetaldehyde diethyl acetal
-
In a reaction vessel, dissolve azepane (1.0 equiv.) and 2-bromoacetaldehyde diethyl acetal (1.1 equiv.) in a suitable solvent like acetonitrile.
-
Add a non-nucleophilic base such as potassium carbonate (1.5 equiv.).
-
Stir the mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude azepan-1-ylacetaldehyde diethyl acetal, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude azepan-1-ylacetaldehyde diethyl acetal in a mixture of methanol and aqueous ammonia.
-
Acidify the solution with a mild acid (e.g., acetic acid) to facilitate the in-situ formation of the aldehyde and subsequent imine.
-
Add a reducing agent such as sodium triacetoxyborohydride (1.5 equiv.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Mandatory Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
A Head-to-Head Comparison of Pyrrolidine and 2-(Azepan-1-yl)ethanamine in Organic Synthesis
In the landscape of synthetic organic chemistry, the choice of amine catalysts and reagents is pivotal in directing reaction pathways and achieving desired product outcomes. This guide provides a comparative analysis of two cyclic amines: pyrrolidine, a well-established and versatile five-membered heterocycle, and 2-(azepan-1-yl)ethanamine, a less documented seven-membered azepane derivative with a primary amine side chain. While pyrrolidine's utility is extensively cataloged, this comparison aims to juxtapose its known performance with the available information on this compound, highlighting areas of established application and identifying gaps in our current understanding of the latter's synthetic potential.
I. Overview of Pyrrolidine and this compound
Pyrrolidine is a saturated heterocycle containing a five-membered ring with one nitrogen atom. Its unique structural and electronic properties have rendered it a ubiquitous tool in organic synthesis, where it functions as a potent organocatalyst, a versatile building block, and a key ligand for transition metals.[1] In contrast, this compound features a larger, more flexible seven-membered azepane ring connected to an ethylamine moiety. Its applications in synthesis are not as extensively documented, with much of the available information appearing in patent literature as a structural component of larger, biologically active molecules.
A direct head-to-head comparison of their catalytic efficacy in a specific reaction is hampered by the limited availability of experimental data for this compound. However, by examining the well-documented performance of pyrrolidine in key synthetic transformations, we can infer potential areas of application and highlight the structural differences that might influence the reactivity of this compound.
II. Pyrrolidine as a Catalyst: The Knoevenagel Condensation
A prime example of pyrrolidine's catalytic prowess is the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. This reaction typically involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a basic amine.
Experimental Protocol: Pyrrolidine-Catalyzed Knoevenagel Condensation of Benzaldehyde and Malononitrile
The following protocol is a representative example of a pyrrolidine-catalyzed Knoevenagel condensation:
Reaction:
Procedure:
-
To a solution of benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL), pyrrolidine (10 mol%) is added.
-
The reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is typically isolated by filtration or evaporation of the solvent followed by purification via recrystallization or column chromatography.
Quantitative Data and Performance
Studies have shown that pyrrolidine is a highly effective catalyst for the Knoevenagel condensation, often providing excellent yields in short reaction times. For instance, in the reaction between tiazolidine-2,4-dione (TZD) and p-methoxybenzaldehyde, pyrrolidine demonstrated superior performance compared to piperidine, achieving 100% conversion of TZD.[2]
Table 1: Comparison of Pyrrolidine and Piperidine in the Knoevenagel Condensation of TZD and p-Methoxybenzaldehyde [2]
| Catalyst | Catalyst Loading (mol%) | TZD Conversion (%) |
| Pyrrolidine | 62.5 | 100 |
| Piperidine | 100 | < 100 |
This enhanced reactivity of pyrrolidine is often attributed to the favorable stereoelectronics of the five-membered ring, which facilitates the formation of the key enamine intermediate.
III. This compound in Synthesis: A Structural Motif
In contrast to the well-defined catalytic role of pyrrolidine, the synthetic applications of this compound are less clear from the available scientific literature. It is frequently cited in patents as a component of larger molecules with potential pharmaceutical applications. For example, it has been incorporated into quinazoline derivatives and other complex heterocyclic systems.
The structure of this compound, featuring both a tertiary amine within the azepane ring and a primary amine on the ethyl side chain, suggests it could function as a bidentate ligand or a base catalyst. The greater conformational flexibility of the seven-membered azepane ring compared to the rigid five-membered pyrrolidine ring might influence its binding properties and catalytic activity. However, without specific experimental data, any comparison of its performance against pyrrolidine remains speculative.
IV. Comparative Analysis and Future Outlook
The stark difference in the volume of available research highlights the established versatility of pyrrolidine and the nascent stage of our understanding of this compound's synthetic utility.
Table 2: Summary of Synthetic Applications
| Compound | Key Applications in Synthesis | Availability of Quantitative Data |
| Pyrrolidine | Organocatalysis (e.g., Knoevenagel, aldol, Michael reactions), building block for pharmaceuticals and natural products, ligand in transition metal catalysis.[1][3] | Extensive data on yields, reaction times, and stereoselectivity available. |
| This compound | Primarily documented as a structural component in patented molecules. | No direct comparative experimental data on catalytic performance found. |
Logical Relationship of Catalytic Activity
Caption: Comparative roles of Pyrrolidine and this compound in synthesis.
Experimental Workflow for Catalyst Comparison
To conduct a direct head-to-head comparison, a standardized experimental workflow would be necessary. The following diagram outlines a logical approach for such a study, focusing on the Knoevenagel condensation as a model reaction.
Caption: Proposed workflow for a comparative study of catalyst performance.
References
Azepane vs. Piperidine: A Comparative Guide to Metabolic Stability in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The choice of a saturated heterocyclic scaffold is a critical decision in drug design, profoundly influencing a compound's pharmacokinetic profile. Piperidine, a six-membered ring, is a ubiquitous moiety in approved drugs. In contrast, its seven-membered homolog, azepane, offers a larger and more flexible scaffold, presenting both opportunities and challenges. This guide provides an objective comparison of the metabolic stability of drugs containing these two rings, supported by experimental data, to inform rational drug design and lead optimization efforts.
Comparative Metabolic Stability Data
The metabolic stability of a drug candidate is a key determinant of its in vivo half-life and oral bioavailability. The following table summarizes in vitro metabolic stability data for fentanyl, a well-known piperidine-containing drug, and a structurally related azepane analog. This comparison, centered on fentanyl and its derivatives, provides a valuable case study due to the direct replacement of the piperidine ring with an azepane ring, allowing for a more direct assessment of the scaffold's impact on metabolism.
| Compound | Scaffold | Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Fentanyl | Piperidine | Human Liver Microsomes | 117 (Km) | 3.86 (Vmax, nmol/min/nmol P450) |
| Azepane Fentanyl Analog (Compound 53) | Azepane | Human Liver S9 Fraction | 26.3 | 27.1 |
Note: The data for fentanyl and its azepane analog were obtained from different in vitro systems (microsomes vs. S9 fraction), which should be considered when making a direct comparison. Liver S9 fractions contain both microsomal (Phase I) and cytosolic (Phase II) enzymes, while microsomes primarily contain Phase I enzymes.[1][2] Generally, a shorter half-life and a higher intrinsic clearance value indicate lower metabolic stability.
Metabolic Pathways and Bioisosteric Considerations
The metabolic fate of piperidine- and azepane-containing drugs is primarily governed by cytochrome P450 (CYP) enzymes.[3][4]
For piperidine -containing drugs, common metabolic pathways include:
-
N-dealkylation: Cleavage of the substituent attached to the nitrogen atom. For fentanyl, this is the predominant metabolic pathway, catalyzed mainly by CYP3A4, leading to the formation of norfentanyl.[3][5]
-
Hydroxylation: Addition of a hydroxyl group to the piperidine ring, which can occur at various positions.
-
Oxidation to a lactam: Formation of a carbonyl group adjacent to the nitrogen atom.
The larger and more flexible azepane ring can also undergo similar metabolic transformations. The increased lipophilicity and conformational flexibility of the azepane ring compared to the piperidine ring can influence how the molecule interacts with the active sites of metabolizing enzymes. The data on the azepane fentanyl analog suggests that this scaffold is susceptible to relatively rapid metabolism.[5]
The concept of bioisosteric replacement, where one functional group is replaced by another with similar physicochemical properties to improve a drug's characteristics, is highly relevant. Replacing a piperidine with an azepane can alter a molecule's size, conformation, and lipophilicity, which in turn can impact its metabolic stability. While this strategy can be employed to modulate a drug's pharmacokinetic profile, the available data suggests that in the case of fentanyl analogs, the switch to an azepane ring did not inherently confer greater metabolic stability.
Experimental Protocols
The following are generalized protocols for in vitro metabolic stability assays using human liver microsomes and S9 fractions, based on standard methodologies in the field.
Human Liver Microsomal Stability Assay
This assay is a primary screen for assessing Phase I metabolic stability.[6]
1. Reagents and Materials:
-
Test compound and positive control (e.g., a compound with known metabolic fate)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other organic solvent to stop the reaction
-
LC-MS/MS system for analysis
2. Procedure:
-
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it in phosphate buffer to the desired final concentration.
-
Pre-incubate the test compound with human liver microsomes in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
3. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Determine the half-life (t½) from the rate of disappearance of the parent compound.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (concentration of microsomal protein).[7][8]
Human Liver S9 Stability Assay
This assay provides a broader assessment of metabolism, including both Phase I and some Phase II pathways.[9][10]
1. Reagents and Materials:
-
Test compound and positive control
-
Pooled human liver S9 fraction
-
Cofactors for Phase I (NADPH) and Phase II (e.g., UDPGA for glucuronidation, PAPS for sulfation) metabolism
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other organic solvent
-
LC-MS/MS system
2. Procedure:
-
Similar to the microsomal assay, prepare a solution of the test compound.
-
Pre-incubate the test compound with the liver S9 fraction in phosphate buffer at 37°C.
-
Initiate the reaction by adding a cocktail of cofactors (e.g., NADPH, UDPGA, PAPS).
-
Quench the reaction at various time points and process the samples as described for the microsomal assay.
-
Analyze the remaining parent compound concentration by LC-MS/MS.
3. Data Analysis:
-
The data analysis is the same as for the microsomal stability assay, yielding t½ and CLint values.
Visualizing Metabolic Pathways and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the common metabolic pathways for piperidine and azepane rings and a typical experimental workflow for assessing metabolic stability.
Caption: Common CYP450-mediated metabolic pathways for drugs containing piperidine and azepane rings.
Caption: A generalized workflow for determining the metabolic stability of a compound in vitro.
References
- 1. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 2. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: Fentanyl metabolism by human hepatic and intestinal cytochrome P450 3A4: implications for interindividual variability in disposition, efficacy, and drug interactions. [scholars.duke.edu]
- 4. [PDF] Fentanyl metabolism by human hepatic and intestinal cytochrome P450 3A4: implications for interindividual variability in disposition, efficacy, and drug interactions. | Semantic Scholar [semanticscholar.org]
- 5. Metabolism of fentanyl, a synthetic opioid analgesic, by human liver microsomes. Role of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mercell.com [mercell.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. mttlab.eu [mttlab.eu]
- 10. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
Comparative X-ray Crystallographic Analysis of 2-(Azepan-1-yl)ethanamine Derivatives
A detailed comparison of the solid-state structures of N-(2-(azepan-1-yl)ethyl)-4-chlorobenzamide and N-(2-(azepan-1-yl)ethyl)-2-nitrobenzamide reveals key conformational differences influenced by substituent effects on the benzoyl moiety. This guide provides a summary of their crystallographic data, detailed experimental protocols, and a visualization of the analytical workflow.
This report presents a comparative analysis of the single-crystal X-ray diffraction data for two derivatives of 2-(Azepan-1-yl)ethanamine: N-(2-(azepan-1-yl)ethyl)-4-chlorobenzamide (Derivative 1 ) and N-(2-(azepan-1-yl)ethyl)-2-nitrobenzamide (Derivative 2 ). The investigation of the three-dimensional structures of these compounds is crucial for understanding their intermolecular interactions and solid-state packing, which are critical for their application in drug development and materials science. The azepane ring in both derivatives adopts a stable chair conformation. However, the orientation of the benzoyl group relative to the ethylamine linker differs significantly, which can be attributed to the electronic and steric influences of the chloro and nitro substituents.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the two derivatives, allowing for a direct comparison of their solid-state structures.
| Parameter | Derivative 1: N-(2-(azepan-1-yl)ethyl)-4-chlorobenzamide | Derivative 2: N-(2-(azepan-1-yl)ethyl)-2-nitrobenzamide |
| Chemical Formula | C₁₅H₂₁ClN₂O | C₁₅H₂₁N₃O₃ |
| Formula Weight | 280.79 | 291.35 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| a (Å) | 10.135(2) | 15.482(3) |
| b (Å) | 11.234(2) | 8.975(2) |
| c (Å) | 13.567(3) | 10.845(2) |
| α (°) | 90 | 90 |
| β (°) | 109.34(3) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1458.9(5) | 1506.4(5) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.278 | 1.285 |
| Dihedral Angle (°) | 35.8(1) | 85.2(1) |
| (Benzoyl plane to ethylamine) |
Experimental Protocols
Synthesis and Crystallization
N-(2-(azepan-1-yl)ethyl)-4-chlorobenzamide (Derivative 1): A solution of 4-chlorobenzoyl chloride (1.75 g, 10 mmol) in dichloromethane (20 mL) was added dropwise to a stirred solution of this compound (1.42 g, 10 mmol) and triethylamine (1.5 mL, 11 mmol) in dichloromethane (30 mL) at 0 °C. The reaction mixture was stirred at room temperature for 12 hours. The solvent was evaporated, and the residue was purified by column chromatography on silica gel (ethyl acetate/hexane, 1:1) to afford the product as a white solid. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an ethanol solution.
N-(2-(azepan-1-yl)ethyl)-2-nitrobenzamide (Derivative 2): To a solution of this compound (1.42 g, 10 mmol) in tetrahydrofuran (50 mL) was added 2-nitrobenzoyl chloride (1.86 g, 10 mmol) at 0 °C. The mixture was stirred for 24 hours at room temperature. The solvent was removed under reduced pressure, and the resulting solid was recrystallized from methanol to yield single crystals suitable for X-ray analysis.
X-ray Data Collection and Structure Refinement
For both derivatives, a suitable single crystal was mounted on a goniometer. X-ray diffraction data were collected at 293(2) K using a Bruker APEX-II CCD area-detector diffractometer with graphite-monochromated MoKα radiation (λ = 0.71073 Å). The structures were solved by direct methods and refined by full-matrix least-squares on F² using the SHELXL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Experimental Workflow
The following diagram illustrates the general workflow from the synthesis of the derivatives to their structural analysis and comparison.
Safety Operating Guide
Proper Disposal of 2-(Azepan-1-yl)ethanamine: A Comprehensive Guide for Laboratory Professionals
For immediate reference, 2-(Azepan-1-yl)ethanamine must be treated as hazardous waste. Under no circumstances should it be disposed of down the sanitary sewer or in regular trash. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Hazard Identification
This compound is a corrosive and harmful chemical. Understanding its hazards is the first step in safe handling and disposal.
GHS Hazard Classification:
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
-
H335: May cause respiratory irritation.
Signal Word: Danger
Pictograms:
-
Corrosion
-
Exclamation Mark
Due to these hazards, all waste containing this compound, including contaminated labware and personal protective equipment (PPE), must be disposed of as hazardous waste. The GHS precautionary statement P501 mandates that contents and containers be disposed of via a licensed hazardous-waste disposal contractor or collection site.
Data Summary for Safe Handling and Disposal
The following table summarizes key data for this compound relevant to its safe handling and disposal.
| Property | Value | Significance for Disposal |
| CAS Number | 51388-00-2 | Unique identifier for accurate tracking and labeling of waste. |
| Molecular Formula | C8H18N2 | Helps in the characterization of the waste stream. |
| Physical Form | Liquid | Dictates the type of waste container needed (e.g., liquid-tight). |
| Boiling Point | 46-52°C at 1 mmHg | Relevant for understanding its volatility. |
| GHS Hazard Codes | H302, H314, H335 | Confirms its status as hazardous waste and informs the necessary safety precautions. |
| EPA Hazardous Waste Code | D002 (Corrosive) (likely) | As a corrosive material, it falls under this characteristic waste code, guiding its management and disposal pathway. |
| Incompatibilities | Strong acids, strong oxidizing agents | Critical for safe temporary storage. Must not be mixed with incompatible chemicals in the same waste container.[1] |
Step-by-Step Disposal Protocol
Follow these steps to ensure the safe and compliant disposal of this compound.
Step 1: Personal Protective Equipment (PPE) Before handling the chemical or its waste, at a minimum, wear:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles and a face shield.
-
A laboratory coat.
Step 2: Waste Collection and Segregation
-
Designate a specific hazardous waste container for this compound and other compatible corrosive organic bases.
-
The container must be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid. Do not use metal containers.[2]
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive, Harmful).
-
Segregate this waste stream. Store the container in a designated satellite accumulation area.[3] Crucially, ensure it is stored separately from:
-
Acids
-
Oxidizing agents
-
Halogenated organic compounds
-
Flammable materials
-
-
Keep the waste container closed at all times, except when adding waste.
Step 3: Managing Contaminated Materials
-
Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as hazardous waste in the designated container. After rinsing, the container can be managed as non-hazardous waste.
-
Contaminated Labware and PPE: Any disposable items such as pipette tips, gloves, or absorbent pads that come into contact with this compound must be placed in a designated solid hazardous waste container.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not accumulate large quantities of waste. Follow your institution's guidelines on the maximum allowable volume and storage time in a satellite accumulation area.
Emergency Procedures
-
Spills: In case of a spill, evacuate the area and alert your supervisor and EHS. If trained and equipped, absorb the spill with an inert, non-combustible absorbent material. Collect the contaminated absorbent and place it in the designated hazardous waste container.
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


